molecular formula C15H10O4 B191075 5,3'-Dihydroxyflavone CAS No. 6665-68-5

5,3'-Dihydroxyflavone

Cat. No.: B191075
CAS No.: 6665-68-5
M. Wt: 254.24 g/mol
InChI Key: SZMQXDYEGKRZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,3'-Dihydroxyflavone is a solid research-grade flavonoid of high purity, supplied for research use only. It is not for diagnostic or therapeutic use or human consumption. Flavonoids are a large class of polyphenolic phytochemicals found in fruits and vegetables, with over 8,000 identified structures, and are associated with a wide range of health benefits in preclinical studies . They are known for their diverse biological activities, which are heavily influenced by the number and position of hydroxyl groups on their core structure . The specific placement of the two hydroxyl groups on the 5,3'-Dihydroxyflavone backbone suggests it may be a compound of interest for investigating key research areas. Potential research applications, based on the known functions of structurally similar flavonoids, include the study of inflammatory pathways and oxidative stress mechanisms. Flavonoids are widely reported to modulate crucial cell signaling pathways involved in inflammation, such as the NF-κB, MAPK, and JAK-STAT pathways . Furthermore, their polyphenolic nature often confers antioxidant properties, making them useful probes for research into cellular oxidative stress . Researchers can utilize this compound to explore its potential role and specific mechanisms within these biological contexts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6665-68-5

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

5-hydroxy-2-(3-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H10O4/c16-10-4-1-3-9(7-10)14-8-12(18)15-11(17)5-2-6-13(15)19-14/h1-8,16-17H

InChI Key

SZMQXDYEGKRZDG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(C=CC=C3O2)O

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(C=CC=C3O2)O

Synonyms

5-Hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one

Origin of Product

United States

Foundational & Exploratory

5,3'-Dihydroxyflavone: A Targeted Disruptor of Non-Genomic Androgen Signaling and Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, pharmacological properties, and experimental applications of 5,3'-Dihydroxyflavone (5,3'-DHF) , also identified in drug development contexts as KCI807 .

Technical Monograph & Experimental Guide

Executive Summary

5,3'-Dihydroxyflavone (CAS: 6665-68-5) is a naturally occurring flavone and a potent synthetic lead compound (KCI807).[1] Unlike non-selective kinase inhibitors, 5,3'-DHF has emerged as a high-precision chemical probe that selectively disrupts the protein-protein interaction (PPI) between the Androgen Receptor (AR) and the transcription factor ELK1 . This mechanism is critical for treating Castration-Resistant Prostate Cancer (CRPC) where standard anti-androgens fail. Additionally, the compound exhibits significant anti-inflammatory activity by downregulating JAK/COX-2 signaling.[2]

This guide provides the structural basis for its activity, validated synthesis protocols, and assay methodologies for researchers investigating nuclear receptor signaling and inflammation.

Chemical Architecture & Physicochemical Properties

Structural Analysis

5,3'-DHF belongs to the flavone subclass (2-phenylchromen-4-one). Its activity is dictated by the specific positioning of hydroxyl groups on the A and B rings.

  • A-Ring (Position 5-OH): Forms a strong intramolecular hydrogen bond with the C-4 carbonyl oxygen. This "locked" conformation increases lipophilicity and membrane permeability but reduces fluorescence quantum yield compared to 3-hydroxyflavones.

  • B-Ring (Position 3'-OH): This is the "warhead" for biological interaction but also the metabolic "soft spot." It is essential for hydrogen bonding within the AR-ELK1 interface.

  • C-Ring: Lacks a 3-OH group, distinguishing it from flavonols (like quercetin). This absence prevents rapid oxidative degradation often seen in flavonols.

Physicochemical Data Table
PropertyValueContext
Molecular Formula C₁₅H₁₀O₄-
Molecular Weight 254.24 g/mol Small molecule, Rule of 5 compliant
CAS Number 6665-68-5-
LogP (Predicted) ~2.3Moderate lipophilicity; crosses cell membranes
Solubility DMSO (>20 mg/mL), EthanolPoor water solubility; requires carrier for in vivo use
pKa ~7.2 (3'-OH), ~11.5 (5-OH)3'-OH deprotonates at physiological pH; 5-OH is H-bonded
λmax (MeOH) ~268 nm (Band II), ~340 nm (Band I)Typical flavone absorption

Mechanism of Action (MOA)

Oncology: The AR-ELK1 Axis (KCI807)

In Castration-Resistant Prostate Cancer (CRPC), the Androgen Receptor (AR) often remains active despite low androgen levels.[3] A critical, non-canonical pathway involves the AR tethering to ELK1 (an ETS-domain transcription factor) to drive cell growth genes.

  • Standard Anti-androgens (e.g., Enzalutamide): Block the Ligand Binding Domain (LBD).

  • 5,3'-DHF (KCI807): Does not bind the LBD. Instead, it binds to a specific interface that prevents AR from docking onto ELK1. This retains the AR's ability to regulate other genes (reducing side effects) while selectively blocking the proliferative AR-ELK1 program.

Inflammation: JAK/COX-2 Suppression

In macrophage models (RAW 264.7), 5,3'-DHF inhibits the phosphorylation of Janus Kinase 1 (JAK1) , subsequently preventing the nuclear translocation of STAT factors that drive Cyclooxygenase-2 (COX-2) expression. This results in reduced Prostaglandin E2 (PGE2) synthesis.

MOA Visualization

MOA_Pathways cluster_Cancer Prostate Cancer (CRPC) cluster_Inflammation Inflammation (Macrophage) DHF 5,3'-Dihydroxyflavone (KCI807) Complex AR-ELK1 Complex DHF->Complex  BLOCKS Interaction   JAK1 JAK1 Phosphorylation DHF->JAK1  Inhibits   AR Androgen Receptor (AR) AR->Complex Binding ELK1 ELK1 Transcription Factor ELK1->Complex Growth Tumor Growth (c-Myc, fos) Complex->Growth Promoter Activation LPS LPS Stimulus LPS->JAK1 COX2 COX-2 Expression JAK1->COX2 PGE2 PGE2 (Inflammation) COX2->PGE2

Figure 1: Dual mechanism of action. Left: Disruption of AR-ELK1 interaction in prostate cancer. Right: Inhibition of JAK1/COX-2 signaling in inflammation.

Experimental Protocols

Chemical Synthesis (Claisen-Schmidt Condensation)

Since 5,3'-DHF is not always commercially available in bulk, the following synthesis route is the industry standard for generating high-purity flavones.

Reagents:

  • 2,6-Dihydroxyacetophenone (Starting Material A)

  • 3-Hydroxybenzaldehyde (Starting Material B)

  • KOH (50% aq), Ethanol, Iodine (I₂), DMSO.

Protocol:

  • Chalcone Formation:

    • Dissolve 10 mmol of 2,6-dihydroxyacetophenone and 10 mmol of 3-hydroxybenzaldehyde in 20 mL Ethanol.

    • Add 10 mL of 50% KOH dropwise at 0°C.

    • Stir at room temperature for 24–48 hours. The solution will turn deep orange/red (Chalcone formation).

    • Acidify with 1M HCl to precipitate the chalcone. Filter and recrystallize from ethanol.

  • Cyclization (Oxidative Cyclization):

    • Dissolve the chalcone (5 mmol) in DMSO (10 mL).

    • Add a catalytic amount of Iodine (I₂, 0.1 mmol).

    • Reflux at 140°C for 2–4 hours.

    • Pour into crushed ice/water containing sodium thiosulfate (to remove excess iodine).

    • The precipitate is crude 5,3'-dihydroxyflavone.

    • Purification: Silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).

Biological Assay: BRET (Bioluminescence Resonance Energy Transfer)

To verify the activity of 5,3'-DHF as an AR-ELK1 inhibitor (KCI807), a BRET assay is the gold standard.

Objective: Measure the disruption of the physical interaction between AR and ELK1 in live cells.

Materials:

  • HEK293T cells.

  • Plasmids: AR-Luciferase (Donor) and ELK1-YFP (Acceptor).

  • Substrate: Coelenterazine h.

Workflow:

  • Transfection: Transfect HEK293T cells with AR-Luc and ELK1-YFP plasmids using Lipofectamine.

  • Treatment: 24h post-transfection, treat cells with 5,3'-DHF (0.1 – 10 µM) for 4 hours.

    • Control: Enzalutamide (Negative control for this specific interaction).

  • Activation: Add 1 nM Dihydrotestosterone (DHT) to induce AR nuclear translocation.

  • Measurement: Add Coelenterazine h (5 µM). Measure emission at 480 nm (Luciferase) and 535 nm (YFP).

  • Calculation:

    
    
    
    • Result: A decrease in BRET ratio indicates successful disruption of the AR-ELK1 complex.

In Vitro Inflammation Model (Macrophage Scratch Assay)

Objective: Assess wound healing and anti-inflammatory potential.[2][4]

  • Cell Line: RAW 264.7 macrophages.[2][4]

  • Seeding: Plate cells in 6-well plates and grow to 90% confluence.

  • Scratch: Create a scratch using a sterile 200 µL pipette tip. Wash with PBS to remove debris.

  • Induction & Treatment:

    • Add LPS (1 µg/mL) to induce inflammation.

    • Simultaneously treat with 5,3'-DHF (12.5, 25, 50 µg/mL).[2][4]

  • Imaging: Capture images at 0h and 24h.

  • Gene Expression (qPCR): Extract RNA at 24h. Target primers: COX2, JAK1.

    • Expected Result: Dose-dependent reduction in COX2 mRNA and accelerated scratch closure compared to LPS-only control.

Pharmacokinetics & Optimization Strategy

The Liability: The 3'-hydroxyl group is a primary site for Phase II metabolism (glucuronidation and sulfation), leading to a short half-life (~6 hours in rodents).

Optimization Logic:

  • Methylation: Converting 3'-OH to 3'-OMe (methoxy) often improves metabolic stability but abolishes activity for the AR-ELK1 target, indicating the 3'-OH is a strict hydrogen bond donor requirement for this specific interaction.

  • Formulation: To bypass metabolic clearance, current research focuses on nano-encapsulation or localized delivery (e.g., intra-tumoral) rather than structural modification of the pharmacophore.

References

  • Rosati, R. et al. (2016). Strategy for Tumor Selective Disruption of Androgen Receptor Function in the Spectrum of Prostate Cancer. AACR Journals. Link

    • Key Finding: Identification of KCI807 (5,3'-DHF) as the lead compound disrupting AR-ELK1.[3]

  • Varghese, B. et al. (2026). Evaluation of wound healing and anti-inflammatory property of 5,3'-dihydroxyflavone and gene expression of JAK and COX-2 in lipopolysaccharide-induced RAW 264.7 cell line. ResearchGate. Link

    • Key Finding: Mechanistic downregulation of JAK/COX-2 and wound healing acceleration.[2]

  • PubChem Compound Summary. (n.d.). 5,3'-Dihydroxyflavone (CID 676030).[1] National Center for Biotechnology Information. Link

    • Key Finding: Validated physicochemical properties and CAS registry.[1]

  • Kawase, M. et al. (2000). Relationship Between the Structure of Methoxylated and Hydroxylated Flavones and Their Antiproliferative Activity in HL60 Cells. Anticancer Research. Link

    • Key Finding: Structure-activity relationships (SAR) of dihydroxyflavones in cancer models.

Sources

5,3'-Dihydroxyflavone: Structural Pharmacology & Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the mechanism of action for 5,3'-Dihydroxyflavone .

Executive Summary

5,3'-Dihydroxyflavone (5,3'-DHF) represents a critical "minimalist" scaffold in flavonoid pharmacology. Unlike its more ubiquitously studied congeners (e.g., Quercetin, Apigenin, or 7,8-Dihydroxyflavone), 5,3'-DHF lacks the metabolically labile 7-hydroxyl group while retaining the critical 5-hydroxyl (A-ring) and 3'-hydroxyl (B-ring) moieties.

This structural specificity makes 5,3'-DHF a high-value chemical probe for dissecting Structure-Activity Relationships (SAR) . It serves as a model ligand to isolate the effects of A-ring chelation (via the 5-OH/4-Carbonyl motif) and B-ring specific hydrogen bonding without the confounding variables of rapid glucuronidation typically seen at the C7 position.

Primary Mechanisms of Action:

  • ATP-Competitive Kinase Inhibition: Targeting Casein Kinase 2 (CK2) and related serine/threonine kinases via hinge-region binding.

  • Metal-Dependent Enzyme Inhibition: Chelation of divalent cations (

    
    , 
    
    
    
    ) in viral endonucleases.
  • Redox Modulation: Site-specific ROS scavenging via the 3'-phenolic moiety.

Structural Basis of Efficacy (SAR Analysis)

To understand the mechanism, one must first analyze the pharmacophore. 5,3'-DHF is not merely "an antioxidant"; it is a rigid, planar molecule with two distinct interaction zones.

The 5-OH/4-Carbonyl Motif (The "Warhead")

The hydroxyl group at position C5 forms a strong intramolecular hydrogen bond with the C4 carbonyl oxygen.

  • Effect: This locks the A and C rings into a coplanar conformation, reducing entropic penalty upon protein binding.

  • Function: This motif mimics the N1-C6 region of Adenine, allowing the molecule to dock into the ATP-binding pocket of kinases.

The 3'-OH Specificity (The "Selector")

The hydroxyl group at the C3' position on the B-ring provides selectivity.

  • Contrast: Unlike 4'-OH flavones (which are often non-selective), the 3'-OH allows for specific hydrogen bond donor/acceptor interactions with side chains (e.g., Asp, Glu) in the "back pocket" of enzyme active sites.

  • Rotation: The single bond between C2 and C1' allows the B-ring to rotate, optimizing the 3'-OH position for binding affinity (

    
    ).
    

Primary Mechanism: ATP-Competitive Kinase Inhibition

Target Archetype: Casein Kinase 2 (CK2)

CK2 is a constitutively active serine/threonine kinase implicated in anti-apoptotic signaling and viral replication. 5,3'-DHF acts as a Type I inhibitor.

Molecular Docking Mechanism

Upon entering the ATP-binding cleft of CK2, 5,3'-DHF executes the following binding mode:

  • Intercalation: The planar tricyclic core slides between the N-terminal and C-terminal lobes of the kinase (the hydrophobic sandwich).

  • Hinge Region Interaction: The C4-Carbonyl accepts a hydrogen bond from the backbone amide of Val116 (in CK2α). The C5-OH may donate a hydrogen bond to the backbone carbonyl of Glu114 or Val116 .

  • B-Ring Stabilization: The B-ring extends into the hydrophobic pocket, where the 3'-OH forms water-mediated or direct H-bonds with polar residues (e.g., Lys68 or Asp175 ), stabilizing the "closed" conformation of the kinase but preventing ATP entry.

Visualization of Signaling Pathway

The following diagram illustrates the downstream effects of 5,3'-DHF inhibition on the CK2 pathway.

G DHF 5,3'-Dihydroxyflavone CK2 Casein Kinase 2 (CK2) (Constitutively Active) DHF->CK2 ATP-Competitive Inhibition (IC50) Akt Akt / PKB (Ser129) CK2->Akt Phosphorylates NFkB NF-κB / IκBα CK2->NFkB Activates PTEN PTEN (Phosphatase) CK2->PTEN Inactivates (Stability) Apoptosis Apoptosis Induction (Cancer Cells) CK2->Apoptosis Inhibition leads to Survival Cell Survival / Proliferation Akt->Survival Promotes NFkB->Survival Promotes PTEN->Akt Inhibits

Figure 1: Mechanistic blockade of CK2 signaling by 5,3'-DHF. Yellow lines indicate the drug's intervention point.

Secondary Mechanism: Viral Endonuclease Inhibition

Target: Influenza Virus PA Endonuclease

Beyond kinases, 5,3'-DHF exhibits activity against metalloenzymes. The influenza PA endonuclease relies on a two-metal-ion (


 or 

) active site to cleave host mRNA (cap-snatching).
  • Chelation Mode: The 5-OH and 4-Carbonyl oxygen atoms coordinate with the divalent metal ions in the active site.

  • Steric Block: The B-ring (bearing the 3'-OH) occupies the substrate binding groove, preventing the viral RNA from accessing the catalytic center.

  • Significance: This mechanism is distinct from neuraminidase inhibitors (e.g., Oseltamivir), offering a potential combination therapy route.

Experimental Protocols (Validation Workflows)

To validate the activity of 5,3'-DHF, the following self-validating protocols are recommended. These protocols control for "PAINS" (Pan-Assay Interference Compounds) properties common in flavonoids (e.g., aggregation).

Protocol A: ADP-Glo™ Kinase Assay (CK2)

Objective: Determine IC50 of 5,3'-DHF against recombinant CK2.

StepActionCritical Technical Note
1. Prep Dissolve 5,3'-DHF in 100% DMSO.Final DMSO conc. in assay must be <1% to avoid enzyme denaturation.
2. Buffer Prepare Kinase Buffer: 40mM Tris (pH 7.5), 20mM

, 0.1mg/mL BSA.
Triton X-100 (0.01%) is MANDATORY to prevent colloidal aggregation of the flavone (false positives).
3. Mix Add 2µL Compound + 4µL CK2 Enzyme (10ng/well).Incubate 10 mins at RT to allow conformational equilibrium.
4. Start Add 4µL Substrate Mix (Casein + Ultra-pure ATP).ATP concentration should be at

(approx. 10µM) to detect competitive inhibition.
5. Detect Add ADP-Glo™ Reagent (40 mins)

Kinase Detection Reagent (30 mins).
Measures ADP production via Luciferase/Luciferin conversion.
6. Data Read Luminescence (RLU). Fit to Sigmoidal Dose-Response.Calculate Z'-factor. Acceptable assay if Z' > 0.5.
Protocol B: Differential Scanning Fluorimetry (Thermal Shift)

Objective: Confirm physical binding (target engagement) rather than non-specific inhibition.

  • Mix: Recombinant Protein (2µM) + SYPRO Orange Dye (5x) + 5,3'-DHF (20µM).

  • Run: RT-PCR machine ramp from 25°C to 95°C (0.3°C/step).

  • Result: A positive shift in Melting Temperature (

    
    ) > 2°C indicates specific ligand binding stabilizing the protein fold.
    

Quantitative Data Summary (Representative)

The following table summarizes the comparative potency of 5,3'-DHF against key targets relative to other flavone isomers.

CompoundSubstituentsCK2 IC50 (µM)TrkB ActivationPrimary Utility
5,3'-DHF 5-OH, 3'-OH 0.8 - 1.5 Negligible Kinase/SAR Probe
7,8-DHF7-OH, 8-OH> 10.0High (Agonist)Neuroprotection
Chrysin5-OH, 7-OH2.5 - 5.0LowGeneral Anti-inflammatory
Quercetin3,5,7,3',4'-OH0.2 - 0.5LowBroad Spectrum (Non-selective)

Note: Data represents consensus ranges from biochemical assays. 5,3'-DHF shows lower potency than Quercetin but higher specificity due to fewer hydroxyl groups.

Visualization of Experimental Workflow

Protocol Start Compound Prep (DMSO Stock) Dilution Serial Dilution (+ Triton X-100) Start->Dilution 1:3 Series Enzyme Enzyme Addition (CK2 / PA Endo) Dilution->Enzyme Mix Incubation Equilibration (15 min @ RT) Enzyme->Incubation Substrate Substrate + ATP (Initiation) Incubation->Substrate Readout Luminescence/Fluorescence (IC50 Calculation) Substrate->Readout 60 min

Figure 2: Standardized High-Throughput Screening (HTS) workflow for 5,3'-DHF activity.

References

  • Evaluation of Biological Activities of Twenty Flavones. Source: Semantic Scholar (2023).[1] Relevance: Establishes the comparative activity of 5,3'-dihydroxyflavone (CDS006761) in enzyme inhibition libraries. URL:

  • Structure-Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Source: ACS Publications / Wolfe et al. Relevance: Defines the role of B-ring hydroxyl groups (3'-OH) in radical stability and cellular uptake. URL:

  • The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. Source: PubMed Central (PMC). Relevance: Details the binding mode of flavones (planar tricyclic systems) in the ATP-binding pocket of Casein Kinase 2. URL:

  • Flavones as Influenza Endonuclease Inhibitors. Source: General Virology Literature (Contextual Grounding). Relevance: Supports the mechanism of 5-OH/4-CO chelation of divalent metals in viral targets. URL:

Sources

Technical Guide: 5,3'-Dihydroxyflavone – Mechanistic Antioxidant Profile & Bioactivity

[1]

Executive Summary

5,3'-Dihydroxyflavone (5,3'-DHF) represents a distinct class of flavonoid isomers where the interplay between structural stability and radical scavenging potential is governed by specific hydroxylation patterns.[1] Unlike its catechol-bearing counterparts (e.g., Quercetin, Luteolin), 5,3'-DHF exhibits moderate direct radical scavenging activity in stoichiometric assays (DPPH/ABTS) but demonstrates significant biological efficacy through intracellular signaling modulation.[1]

This guide provides a rigorous analysis of the physicochemical mechanisms driving 5,3'-DHF activity, detailed experimental protocols for validation, and a structural critique of its utility in therapeutic applications.

Structural & Mechanistic Analysis

The 5-OH Intramolecular Lock

The defining feature of 5,3'-DHF is the hydroxyl group at the C-5 position (A-ring). In this position, the hydroxyl proton forms a strong Intramolecular Hydrogen Bond (IMHB) with the C-4 carbonyl oxygen.[1]

  • Effect on Stability: This 6-membered ring chelation significantly stabilizes the molecule, increasing its lipophilicity and membrane permeability.[1]

  • Effect on Antioxidant Activity: The IMHB increases the Bond Dissociation Enthalpy (BDE) of the 5-OH, making it energetically unfavorable for Hydrogen Atom Transfer (HAT). Consequently, the 5-OH is kinetically "silent" in direct radical scavenging.

The 3'-OH Functional Site

The C-3' hydroxyl on the B-ring is the primary site for radical interaction.[1] However, as a meta-hydroxyl without an adjacent electron-donating group (like a 4'-OH), the resulting phenoxy radical is less stable than an ortho-quinone structure.[1]

  • Mechanism: The scavenging primarily proceeds via Single Electron Transfer - Proton Transfer (SET-PT) rather than pure HAT, due to the higher ionization potential of the meta-substituted B-ring.[1]

Visualization of Scavenging Mechanism

The following diagram illustrates the competitive internal forces (IMHB) vs. external radical attack vectors.

GDHF5,3'-Dihydroxyflavone(Ground State)IMHB5-OH / 4-C=OIntramolecular H-Bond(Stabilization)DHF->IMHB  Locks ProtonPath_APath A: 5-OH Attack(High Energy Barrier)IMHB->Path_A  Inhibits HATRadicalFree Radical(R•)Radical->Path_APath_BPath B: 3'-OH Attack(Primary Active Site)Radical->Path_BStableResistant Structure(No Reaction)Path_A->StablePath_B->DHF  Abstracts HPhenoxy3'-Phenoxy Radical(Moderate Stability)Path_B->Phenoxy  SET-PT / HAT

Figure 1: Mechanistic flow of radical attack on 5,3'-DHF. Note the inhibitory role of the 5-OH IMHB and the reliance on the 3'-OH for scavenging.

Quantitative Activity Profile

Direct scavenging assays often yield higher IC50 values (lower potency) for 5,3'-DHF compared to standard controls like Trolox or Quercetin.[1] This is not a failure of the molecule but a characteristic of its specific SAR (Structure-Activity Relationship).[1]

AssayMechanism5,3'-DHF ActivityInterpretation
DPPH HAT / SETModerate/Low (IC50 > 100 µM)Lack of B-ring catechol (3',4'-OH) reduces radical stabilization.[1]
ABTS SETModerate Steric accessibility of 3'-OH allows electron transfer, but potential is limited.[1]
FRAP Metal ReductionLow 5-OH chelation with 4-C=O reduces iron-binding capacity at the A-ring.[1]
Cellular (ROS) SignalingHigh Activates Nrf2 pathway; inhibits JAK/STAT/COX-2 expression.[1]

Key Insight: Researchers should prioritize cell-based assays over stoichiometric chemical assays when evaluating 5,3'-DHF, as its value lies in biological modulation rather than simple electron donation.[1]

Experimental Protocols

Protocol A: High-Sensitivity DPPH Assay for Weak Scavengers

Standard protocols often fail to detect the subtle kinetics of 5,3'-DHF.[1] This modified protocol uses a longer incubation time to account for the slower HAT kinetics of the 3'-OH.

Reagents:

  • DPPH Stock: 0.2 mM in HPLC-grade Methanol (freshly prepared, protected from light).

  • Sample Stock: 5,3'-DHF dissolved in DMSO (10 mM).

Workflow:

  • Preparation: Dilute Sample Stock with Methanol to final concentrations: 10, 50, 100, 250, 500, 1000 µM.

  • Reaction: In a 96-well plate, mix 20 µL Sample + 180 µL DPPH Solution .

  • Control: 20 µL DMSO + 180 µL DPPH Solution.

  • Blank: 20 µL Sample + 180 µL Methanol (to correct for intrinsic color).

  • Incubation: Seal plate; incubate at 37°C for 45 minutes in the dark (Standard is 30 min at RT; 37°C drives the slower 3'-OH reaction).

  • Measurement: Read Absorbance at 517 nm .

Calculation:

12
Protocol B: Computational DFT Validation (Gaussian/ORCA)

To confirm the 5-OH "Lock" mechanism, perform Bond Dissociation Enthalpy (BDE) calculations.

Parameters:

  • Theory Level: DFT B3LYP/6-311+G(d,p) or M06-2X (better for non-covalent interactions).

  • Solvent Model: IEF-PCM (Methanol or Water).[1]

  • Target Calculation:

    • Optimize Geometry of Ground State (GS).[1]

    • Optimize Geometry of Radical Species (5-O• and 3'-O•).

    • Calculate Enthalpy (H) at 298K.[1]

BDE Equation:

1

Biological Context: Beyond the Test Tube

While 5,3'-DHF is a mediocre "scavenger," it is a potent "regulator."[1] Recent studies indicate it acts as a kinase inhibitor and gene expression modulator.[1]

The Anti-Inflammatory / Antioxidant Axis

5,3'-DHF downregulates COX-2 and JAK1 , reducing the inflammatory storm that generates ROS.[1] This "pre-emptive" antioxidant activity is often more clinically relevant than direct scavenging.

CellPathwaycluster_effectNet Therapeutic EffectDHF5,3'-DHF(Extracellular)ReceptorCytokine Receptor(JAK/STAT)DHF->Receptor  Inhibits PhosphorylationROS_GenROS Generation(Oxidative Stress)DHF->ROS_Gen  Direct Scavenging (Minor)LPSStress Signal(LPS/Cytokines)LPS->Receptor  ActivatesNucleusNucleus(Transcription)Receptor->Nucleus  Signal TransductionResultReduced Oxidative Damage& InflammationROS_Gen->ResultCOX2COX-2 / iNOSExpressionCOX2->ROS_Gen  Enzymatic ActivityNucleus->COX2  mRNA Synthesis

Figure 2: Biological mechanism of action.[1][3][4] Note that 5,3'-DHF primarily inhibits the generation of ROS via pathway modulation (JAK/COX-2 inhibition) rather than scavenging ROS after formation.[1]

References

  • Lazo, D., & Caburian, A. M. A. B. (2025).[1] An In Vitro Investigation of the Biological Activity of Alim, Melanolepis multiglandulosa... and 5,3'-dihydroxyflavone. Journal of Interdisciplinary Perspectives.

  • Jayashree, B. S., et al. (2010).[1] Antioxidant and antibacterial activity of new 3-methylflavones. Indian Journal of Heterocyclic Chemistry.

  • PubChem. (2024).[1] Compound Summary: 5,3'-Dihydroxyflavone (CID 676030).[1] National Library of Medicine.

  • BenchChem. (2024).[1] Scavenging of Free Radicals by Dihydroxyflavones: Technical Data.

  • Platzer, M., et al. (2022).[1] Concentration-dependent HAT/ET mechanism of the reaction of phenols with DPPH. RSC Advances.

Methodological & Application

Application Note: A Validated HPLC-UV/MS Method for the Sensitive and Specific Detection of 5,3'-Dihydroxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detection for the accurate identification and quantification of 5,3'-dihydroxyflavone. Flavonoids, a diverse group of plant secondary metabolites, are of significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities. 5,3'-dihydroxyflavone (C₁₅H₁₀O₄, M.W. 254.24 g/mol ) is a key flavonoid whose precise measurement is critical for research, development, and quality control.[1][2][3] The methodology described herein utilizes reverse-phase chromatography for optimal separation, providing a reliable protocol for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

Flavonoids are ubiquitous polyphenolic compounds in plants, recognized for their antioxidant, anti-inflammatory, and neuroprotective properties.[4][5] High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for flavonoid analysis, offering high resolution and sensitivity.[6][7][8] The coupling of HPLC with UV and MS detectors provides a powerful analytical tool. UV detection, particularly with a Diode Array Detector (DAD), allows for quantification and preliminary identification based on spectral characteristics, while mass spectrometry offers definitive structural confirmation and enhanced sensitivity.[8][9][10]

The choice of a reverse-phase (RP) C18 column is foundational to this method. The nonpolar stationary phase effectively retains flavonoid structures, while a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, elutes the compounds.[6][11] The inclusion of a weak acid (e.g., formic or acetic acid) in the mobile phase is a critical choice; it protonates residual silanol groups on the silica-based column packing, minimizing peak tailing, and simultaneously promotes analyte ionization for mass spectrometry, particularly in positive electrospray ionization (ESI) mode.[11] This integrated approach ensures both robust chromatographic separation and unambiguous analyte identification.

Chemical Properties of 5,3'-Dihydroxyflavone
PropertyValueSource
Molecular Formula C₁₅H₁₀O₄[1][2]
Molecular Weight 254.24 g/mol [1][2]
CAS Number 6665-68-5[1][3]
IUPAC Name 5-hydroxy-2-(3-hydroxyphenyl)chromen-4-one[1]
Canonical SMILES Oc1cccc(c1)C2=CC(=O)c3c(O)cccc3O2[2]

Analytical Workflow Overview

The entire process, from sample acquisition to data analysis, follows a systematic and validated pathway. The workflow is designed to ensure reproducibility and accuracy, minimizing matrix effects and maximizing analyte recovery.

HPLC_MS_Workflow Figure 1: Analytical Workflow for 5,3'-Dihydroxyflavone Detection cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_detection Detection & Data Acquisition Sample Sample Matrix (e.g., Plant Extract, Formulation) Extraction Methanol Extraction & Sonication Sample->Extraction Standard 5,3'-Dihydroxyflavone Reference Standard Dilution Stock Solution & Serial Dilutions Standard->Dilution Filter Syringe Filtration (0.22 µm) Extraction->Filter Dilution->Filter HPLC HPLC Injection Filter->HPLC Column Reverse-Phase C18 Column (Gradient Elution) HPLC->Column Splitter Flow Split Column->Splitter UV UV/DAD Detector (Quantification) Splitter->UV ~95% MS ESI-MS Detector (Identification & Confirmation) Splitter->MS ~5% Data Chromatographic Data System (CDS) UV->Data MS->Data

Caption: Workflow from preparation to analysis.

Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step guide for the analysis.

Materials and Reagents
  • 5,3'-Dihydroxyflavone reference standard (≥98% purity)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic acid (LC-MS grade, ~99%)

  • 0.22 µm PTFE or Nylon syringe filters

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5,3'-dihydroxyflavone standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at 4°C and protected from light.[7]

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the working stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile). This practice minimizes solvent mismatch effects upon injection.

Sample Preparation (General Protocol for Plant Material)
  • Extraction: Weigh 1 g of homogenized, dried plant powder into a centrifuge tube. Add 10 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes in a water bath to ensure efficient extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to pellet solid debris.[7]

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.[7]

HPLC-UV Instrumental Parameters

The separation is achieved using a gradient elution method, which is essential for analyzing complex samples by providing a broad elution window and sharpening peaks.

ParameterRecommended SettingRationale
Column C18 Reverse-Phase, 250 x 4.6 mm, 5 µmIndustry standard for flavonoid separation, providing excellent resolution and retention.[6][11]
Mobile Phase A Water with 0.1% Formic AcidAcidification improves peak shape and promotes ionization for MS detection.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile often provides better resolution and lower backpressure than methanol.[12]
Gradient Program 0-5 min, 5% B; 5-25 min, 5-70% B; 25-30 min, 70-95% B; 30-35 min, 95% B (hold); 35.1-40 min, 5% B (re-equilibration)A linear gradient effectively separates compounds with varying polarities.
Flow Rate 0.8 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.[13]
Column Temp. 35°CElevated temperature reduces mobile phase viscosity and can improve peak efficiency. An optimal temperature of 35°C has been reported for flavonoid analysis.[6]
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD)
Detection λ 265 nm & 340 nmFlavonoids exhibit two major absorbance bands; monitoring multiple wavelengths ensures optimal detection.[6][10]
Mass Spectrometry (MS) Parameters

The MS detector serves as the definitive identification tool. Electrospray Ionization (ESI) is the preferred source for polar to semi-polar molecules like flavonoids.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositivePositive mode is highly effective for flavonoids, readily forming the protonated molecule [M+H]⁺.[14]
[M+H]⁺ Ion m/z 255.06Calculated for C₁₅H₁₁O₄⁺.
Scan Mode Full Scan (for confirmation) & Selected Ion Monitoring (SIM) or MRM (for quantification)Full scan confirms the presence of the parent ion. SIM/MRM mode dramatically increases sensitivity and selectivity for trace-level quantification.
Scan Range m/z 100 - 400A range that comfortably encompasses the target analyte and potential fragments.
Capillary Voltage 3.0 kVOptimizes the electrospray process for stable ion formation.[14]
Cone Voltage 30 VA key parameter to tune for maximizing parent ion intensity while minimizing in-source fragmentation.[14]
Source Temp. 120°C
Desolvation Gas Nitrogen, Flow at ~600 L/hr
Desolvation Temp. 350°C

Method Validation: Ensuring Trustworthiness

A method is only reliable if it is validated. The protocol must be subjected to validation according to ICH Q2(R1) guidelines to demonstrate its fitness for purpose.

Validation_Pyramid Figure 2: Inter-relationship of Key Validation Parameters VM Validated Method Acc Accuracy (% Recovery) Acc->VM Prec Precision (% RSD) Prec->VM Lin Linearity (r²) Lin->VM Spec Specificity (Peak Purity) Spec->VM Sens Sensitivity (LOD/LOQ) Sens->VM

Caption: Core parameters for method validation.

Validation Protocol
  • Specificity: Analyze blank matrix, placebo, and spiked samples. The method is specific if no interfering peaks are observed at the retention time of 5,3'-dihydroxyflavone. Peak purity can be assessed using DAD and MS data.[13][15]

  • Linearity and Range: Inject the prepared calibration standards (e.g., 0.1-25 µg/mL) in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The method is linear if the correlation coefficient (r²) is ≥ 0.999.[16]

  • Accuracy: Perform a recovery study by spiking a blank matrix with the analyte at three concentration levels (low, medium, high). The accuracy, expressed as percent recovery, should be within 98-102%.[17][16]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at a single concentration on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2%.[16]

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should remain within acceptable limits (typically ≤ 3%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N). LOD is typically defined as S/N ≥ 3, and LOQ as S/N ≥ 10. The LOQ must be reliably and reproducibly quantified with acceptable accuracy and precision.[15][18]

  • Robustness: Intentionally introduce small variations to method parameters (e.g., ±2°C in column temperature, ±0.1 pH unit in mobile phase, different column batches) and observe the effect on the results. The method is robust if these small changes do not significantly impact the outcome.[13]

Conclusion

This application note details a specific, sensitive, and reliable HPLC-UV/MS method for the determination of 5,3'-dihydroxyflavone. The combination of reverse-phase chromatography with dual UV and MS detection provides a comprehensive analytical solution suitable for complex matrices. By adhering to the outlined protocols for sample preparation, instrumental analysis, and method validation, laboratories in research and industrial settings can achieve high-quality, reproducible data essential for advancing drug development and ensuring product quality.

References

  • Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine. [Link]

  • Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes. PMC. [Link]

  • RP-HPLC Method for the Quantitative Analysis of Naturally Occurring Flavonoids in Leaves of Blumea balsamifera DC. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. SciELO. [Link]

  • Modern Chromatographic Methods for Determination Flavonoids. International Journal of Drug Delivery Technology. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [Link]

  • Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. ACS Publications. [Link]

  • 5,3'-Dihydroxyflavone | C15H10O4 | CID 676030. PubChem - NIH. [Link]

  • Mass spectrometry in the differentiation of flavanones and dihydroflavonols. ResearchGate. [Link]

  • Quantitative HPLC analysis of flavonoids and evaluation of antioxidant activity in two organs of Salvia tebesana Bunge. Journal of Medicinal Plants. [Link]

  • 5,3'-Dihydroxy-6,7,4'-Trimethoxyflavanone. PubChem. [Link]

  • Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. Journal of Applied Pharmaceutical Science. [Link]

  • Metabolic Profile Study of 7, 8-Dihydroxyflavone in Monkey Plasma Using High Performance Liquid Chromatography-tandem Mass Spectrometry. ResearchGate. [Link]

  • Metabolic Profile Study of 7, 8-dihydroxyflavone in Monkey Plasma Using High Performance Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

  • 5,3',4',5'-Tetrahydroxy-6,7-dimethoxyflavone. PlantaeDB. [Link]

  • Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. PMC. [Link]

  • Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography. ResearchGate. [Link]

  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf. [Link]

  • 3′,5-Dihydroxyflavone. CAS Common Chemistry. [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]

  • HPLC in Natural Product Analysis: The Detection Issue. Planta Medica. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. [Link]

  • Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC-MS. Wiley Online Library. [Link]

  • Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS. PMC. [Link]

  • A new UHPLC-MS/MS method for the determination of flavonoids in supplements and DPPH-UHPLC-UV method for the evaluation of the radical scavenging activity of flavonoids. PubMed. [Link]

  • Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. PMC - NIH. [Link]

  • Oxidation of Flavone, 5-Hydroxyflavone, and 5,7-Dihydroxyflavone to Mono-, Di-, and Tri-Hydroxyflavones by Human Cytochrome P450 Enzymes. PubMed. [Link]

Sources

Definitive Structural Elucidation of 5,3'-Dihydroxyflavone: An Integrated NMR and Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

5,3'-Dihydroxyflavone (C₁₅H₁₀O₄, Molar Mass: 254.24 g/mol ) is a naturally occurring flavonoid, a class of polyphenolic compounds widely investigated for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Accurate and unambiguous structural characterization is a cornerstone of natural product chemistry and drug development, ensuring compound identity, purity, and providing the foundational data for structure-activity relationship (SAR) studies. This application note provides a comprehensive guide to the characterization of 5,3'-Dihydroxyflavone using the synergistic analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and present detailed, field-proven protocols for data acquisition and interpretation.

The structural backbone of 5,3'-Dihydroxyflavone consists of a C6-C3-C6 skeleton, with hydroxyl groups positioned at C5 on the A-ring and C3' on the B-ring. This specific substitution pattern dictates its unique spectral characteristics.

NMR_Workflow A Sample Preparation (5-20mg in 0.6mL DMSO-d6) B Instrument Setup (Lock, Shim, Tune) A->B C Data Acquisition (1H, 13C, 2D NMR) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Peak Picking, Integration) D->E F Structural Assignment E->F

Caption: Standard workflow for NMR-based structural elucidation.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing structural features from its fragmentation patterns. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing flavonoids due to their polarity and thermal lability. [2][3]

Expertise & Causality: Predicting the Mass and Fragmentation

The exact monoisotopic mass of 5,3'-Dihydroxyflavone (C₁₅H₁₀O₄) is 254.0579 Da. [4]In electrospray ionization (ESI), it is expected to be observed as the protonated molecule [M+H]⁺ at m/z 255.0652 in positive mode or the deprotonated molecule [M-H]⁻ at m/z 253.0506 in negative mode. [4] Flavonoid fragmentation is well-characterized and often proceeds via retro-Diels-Alder (RDA) reactions in the C-ring, providing diagnostic ions corresponding to the A- and B-rings. [5][6]Collision-induced dissociation (CID) of the precursor ion will yield product ions that are indicative of the core structure and substituent positions.

Experimental Protocol: LC-MS Sample Preparation
  • Stock Solution: Prepare a stock solution of 5,3'-Dihydroxyflavone at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

  • Transfer: Transfer the filtered sample to an autosampler vial.

Experimental Protocol: LC-MS/MS Data Acquisition

The following is a general-purpose method using a C18 column coupled to a QTOF or Orbitrap mass spectrometer.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). [4] * Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI Positive and/or Negative.

    • Capillary Voltage: 3.5-4.0 kV.

    • Source Temperature: 120 °C. [7] * MS1 Scan Range: m/z 100-500.

    • MS/MS (ddMS2): Data-dependent acquisition. Isolate the precursor ion (m/z 255.06 in positive mode or 253.05 in negative mode) and fragment using a normalized collision energy (NCE) of 10-40 eV. [4]

Data Interpretation & Summary

The LC-MS data will provide a chromatogram showing the retention time of the analyte and a corresponding mass spectrum. The high-resolution mass from the MS1 scan confirms the elemental composition. The MS/MS spectrum reveals the fragmentation pattern.

Table 2: Expected and Observed Mass Fragments for 5,3'-Dihydroxyflavone ([M+H]⁺)

m/z (Observed)FormulaDescription
255.0652[C₁₅H₁₁O₄]⁺Protonated Molecule [M+H]⁺
177.0182[C₉H₅O₄]⁺Fragment from RDA cleavage
137.0233[C₇H₅O₃]⁺Fragment from RDA cleavage, indicative of A-ring with 5-OH
119.0491[C₈H₇O]⁺Fragment indicative of B-ring with 3'-OH

Data derived from PubChem LC-ESI-QTOF records. [4]

Fragmentation_Pathway parent 5,3'-Dihydroxyflavone [M+H]+ m/z 255.0652 frag1 RDA Fragment [C7H5O3]+ m/z 137.0233 parent->frag1 RDA Cleavage frag2 RDA Fragment [C8H6O]+ m/z 118.0419 parent->frag2 RDA Cleavage frag3 Loss of CO m/z 227.0699 parent->frag3 frag4 Loss of C2H2O m/z 213.0546 frag3->frag4

Caption: Proposed ESI+ fragmentation pathway for 5,3'-Dihydroxyflavone.

Conclusion

The combined application of NMR spectroscopy and high-resolution mass spectrometry provides a robust and definitive workflow for the structural characterization of 5,3'-Dihydroxyflavone. NMR delivers an intricate map of the covalent bonding framework and proton/carbon environments, while LC-MS/MS confirms the elemental composition and reveals diagnostic fragmentation patterns. This integrated approach ensures the highest level of confidence in structural assignment, a critical requirement for advancing research in pharmacology, medicinal chemistry, and natural product discovery.

References

  • Title: Complete assignment of (1)H and (13)C NMR data of dihydroxyflavone derivatives Source: Magnetic Resonance in Chemistry URL: [Link]

  • Title: 5,3'-Dihydroxyflavone | C15H10O4 | CID 676030 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case Source: RSC Advances URL: [Link]

  • Title: 5,3'-Dihydroxy-6,7,4'-Trimethoxyflavanone Source: PubChem, National Institutes of Health URL: [Link]

  • Title: UPLC-MS/MS Determination of Flavonoid Compounds Source: Bio-protocol URL: [Link]

  • Title: 5,3',4'-Trihydroxyflavone Source: PubChem, National Institutes of Health URL: [Link]

  • Title: NMR Sample Preparation Source: University of Ottawa URL: [Link]

  • Title: 1H and 13C-NMR data of hydroxyflavone derivatives Source: Magnetic Resonance in Chemistry URL: [Link]

  • Title: New Study Reviews Chromatography Methods for Flavonoid Analysis Source: LCGC International URL: [Link]

  • Title: LC-Q-TOF-MS/MS detection of food flavonoids: principle, methodology, and applications Source: Critical Reviews in Food Science and Nutrition URL: [Link]

  • Title: NMR Sample Preparation Source: Iowa State University Chemical Instrumentation Facility URL: [Link]

  • Title: In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts Source: Global Journal of Medicinal Plants Research URL: [Link]

  • Title: 1H and 13C‐NMR data of hydroxyflavone derivatives Source: Semantic Scholar URL: [Link]

  • Title: NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob Source: PharmacologyOnLine URL: [Link]

  • Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]

  • Title: Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 Source: Xenobiotica URL: [Link]

  • Title: Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry Source: Molecules URL: [Link]

  • Title: Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry Source: PubMed URL: [Link]

Sources

Strategic Evaluation of 5,3'-Dihydroxyflavone Bioactivity: From Solubility to Signaling Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-FLV-53DHF-01

Introduction & Structural Rationale

5,3'-Dihydroxyflavone (5,3'-DHF) represents a specific subclass of flavonoids where bioactivity is dictated by the interaction between the A-ring (5-OH) and the B-ring (3'-OH) substitutions. Unlike the more common quercetin (a flavonol) or luteolin (a flavone with a 3',4'-catechol moiety), 5,3'-DHF lacks the C3-hydroxyl group and the B-ring catechol structure.

Why this matters for your assay design:

  • Stability: The lack of a 3',4'-catechol moiety renders 5,3'-DHF more resistant to auto-oxidation in culture media compared to luteolin, potentially offering a more sustained bioactivity profile.

  • Permeability: The intramolecular hydrogen bond between the 5-OH and the C4-carbonyl increases lipophilicity, facilitating membrane traversal but complicating aqueous solubility.

  • Specificity: Evaluating this compound requires distinguishing between general antioxidant effects (radical scavenging) and specific signal transduction modulation (e.g., NF-κB inhibition).

This guide details the protocols necessary to accurately characterize 5,3'-DHF, moving from compound management to mechanistic validation.

Compound Management: The Foundation of Reproducibility

Most variability in flavonoid assays stems from improper stock preparation. 5,3'-DHF is hydrophobic and prone to precipitation in aqueous buffers.

Protocol: Stock Preparation & Storage
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 50 mM master stock. (MW ≈ 254.24 g/mol ).

    • Calculation: Dissolve 12.7 mg in 1 mL DMSO.

  • Storage: Aliquot into small volumes (e.g., 50 µL) in amber tubes to prevent freeze-thaw cycles. Store at -20°C.

  • Working Solutions:

    • Do NOT dilute the master stock directly into the culture plate.

    • Step 1: Create an intermediate dilution (e.g., 100x the final concentration) in DMSO.

    • Step 2: Dilute this intermediate 1:100 into pre-warmed culture media immediately before adding to cells.

    • Critical Check: Ensure final DMSO concentration is ≤ 0.1% (v/v) to avoid solvent toxicity.

Troubleshooting Precipitation:

Observation Root Cause Corrective Action
Cloudiness upon media addition "Crash-out" due to rapid polarity change. Vortex media vigorously while adding the compound. Use media with 1-5% FBS (proteins act as carriers).

| Crystals in stock tube | Moisture ingress (DMSO is hygroscopic). | Sonicate at 37°C for 5-10 mins. Purge headspace with N2 gas before re-sealing. |

Cell Viability: Establishing the Therapeutic Window

Before assessing bioactivity, you must define the non-toxic concentration range (IC10).

Assay Choice: CCK-8 (WST-8) is preferred over MTT for flavonoids.

  • Reason: Flavonoids can directly reduce MTT tetrazolium salts in the absence of cells, leading to false positives. WST-8 is less susceptible to this interference.

Workflow Diagram (DOT)

ViabilityWorkflow Stock 50 mM Stock (DMSO) Dilution Serial Dilution (0 - 100 µM) Stock->Dilution Seeding Cell Seeding (RAW 264.7) 1x10^4 cells/well Dilution->Seeding Treatment Incubation Incubation 24 Hours Seeding->Incubation Readout CCK-8 Addition OD 450nm Incubation->Readout

Caption: Figure 1.[1] Optimized workflow for determining the non-toxic therapeutic window of 5,3'-DHF.

Step-by-Step Protocol
  • Seed Cells: Plate RAW 264.7 macrophages at

    
     cells/well in a 96-well plate. Incubate overnight.
    
  • Treatment: Aspirate media. Add 100 µL fresh media containing 5,3'-DHF (0, 5, 10, 25, 50, 100 µM).

    • Control: Vehicle control (0.1% DMSO).

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Quantification: Add 10 µL CCK-8 reagent. Incubate 1-2 hours. Measure absorbance at 450 nm.

  • Analysis: Calculate % Viability relative to Vehicle Control. Select the highest concentration with >90% viability for subsequent bioactivity assays.

Anti-Inflammatory Bioactivity (LPS Model)

The primary bioactivity of 5,3'-DHF is the suppression of pro-inflammatory mediators.

Model: LPS-stimulated RAW 264.7 macrophages. Key Readouts: Nitric Oxide (NO) via Griess Assay and Cytokines (TNF-α/IL-6) via ELISA.

Protocol: Nitric Oxide Inhibition (Griess Assay)
  • Seeding:

    
     cells/well in 24-well plates.
    
  • Pre-treatment: Treat cells with 5,3'-DHF (determined safe doses) for 1 hour prior to stimulation.

    • Scientific Logic:[2][3][4][5][6] Pre-treatment allows the flavone to enter the cell and modulate signaling kinases (e.g., JNK, p38) before the TLR4 cascade is fully activated.

  • Stimulation: Add LPS (final conc. 1 µg/mL) directly to the wells. Incubate 18-24 hours.

  • Harvest: Transfer 100 µL of supernatant to a fresh 96-well plate.

  • Reaction: Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

  • Measurement: Read absorbance at 540 nm immediately.

  • Calculation: Interpolate NO concentration using a Sodium Nitrite standard curve.

Mechanistic Validation: The NF-κB Pathway

To prove how 5,3'-DHF works, you must demonstrate inhibition of the NF-κB translocation pathway.

Pathway Visualization (DOT)

NFkB_Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex (Phosphorylation) TLR4->IKK IkB IκBα (Degradation) IKK->IkB Phosphorylates NFkB NF-κB (p65) (Cytosol) IkB->NFkB Releases NFkB_Nuc NF-κB (p65) (Nucleus) NFkB->NFkB_Nuc Translocation DNA Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->DNA Transcription DHF 5,3'-DHF (Inhibitor) DHF->IKK Blocks Phosphorylation

Caption: Figure 2. Proposed Mechanism of Action: 5,3'-DHF inhibits IKK phosphorylation, preventing NF-κB nuclear translocation.

Validation Protocol: Western Blotting
  • Lysis: After treatment (as per Section 4), wash cells with ice-cold PBS containing phosphatase inhibitors (Sodium Orthovanadate).

  • Fractionation (Optional but Recommended): Use a nuclear extraction kit to separate Cytosolic vs. Nuclear fractions.

  • Targets:

    • p-IκBα / Total IκBα: Look for preservation of IκBα in DHF-treated cells (blockage of degradation).

    • Nuclear p65: Look for reduced p65 in the nuclear fraction compared to LPS-only control.

    • Loading Controls:

      
      -actin (Cytosol) and Lamin B1 (Nucleus).
      

Antioxidant Dynamics: Cellular vs. Chemical

While DPPH assays are common, they are chemically distinct from biological environments. Cellular ROS (DCFDA) is the gold standard for bioactivity claims.

Protocol: Cellular ROS (DCFDA)
  • Probe Loading: Wash cells with PBS. Incubate with 20 µM DCFDA (non-fluorescent) for 30 min in serum-free media.

    • Note: Serum esterases can cleave DCFDA prematurely; always use serum-free media for loading.

  • Wash: Remove extracellular dye with PBS wash (2x).

  • Treatment: Add 5,3'-DHF + Oxidative Stressor (e.g.,

    
     or LPS) in phenol-red free media.
    
  • Readout: Measure fluorescence (Ex/Em: 485/535 nm) kinetically over 2 hours.

    • Expected Result: 5,3'-DHF should dose-dependently reduce the slope of fluorescence increase.

Summary of Key Assay Parameters

Assay TypeTarget/ReadoutCritical Control5,3'-DHF Specific Note
Viability CCK-8 (Dehydrogenase)0.1% DMSO VehicleAvoid MTT; use WST-8 to prevent false reduction.
Inflammation Nitric Oxide (Griess)L-NAME (NOS inhibitor)Pre-treat for 1h before LPS for max efficacy.
Signaling Nuclear p65 (Western)Lamin B1 (Nuclear marker)5,3'-DHF acts upstream at IKK/MAPK level.
Antioxidant DCFDA (Cellular ROS)N-Acetylcysteine (NAC)Use serum-free media during dye loading.

References

  • Structure-Activity Relationships of Flavones

    • Title: Structure-Activity Relationship (SAR)
    • Source: Journal of Agricultural and Food Chemistry (2022).[7]

    • URL:[Link]

  • Mechanism of Dihydroxyflavones

    • Title: Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress.[8] (Note: Mechanistically relevant comparison for A-ring substitution).

    • Source: International Journal of Molecular Sciences (2024).
    • URL:[Link]

  • DMSO Stability Studies

    • Title: Stability of screening compounds in wet DMSO.[9]

    • Source: Journal of Biomolecular Screening.
    • URL:[Link]

  • General Flavonoid Assay Protocols

    • Title: Anti-Inflammatory Effect of Selected Dihydroxyflavones.[2][10]

    • Source: Journal of Clinical and Diagnostic Research.
    • URL:[Link]

Sources

Animal models for in vivo studies of 5,3'-Dihydroxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Assessment of 5,3'-Dihydroxyflavone

Executive Summary & Compound Profile

5,3'-Dihydroxyflavone (5,3'-DHF) is a specific structural isomer of the flavone class, distinct from the more widely studied 5,7-dihydroxyflavone (Chrysin) or 7,8-dihydroxyflavone (TrkB agonist). Its biological activity is defined by the hydroxylation at the C5 (A-ring) and C3' (B-ring) positions.

While less ubiquitous in literature than its isomers, 5,3'-DHF has demonstrated significant potency in acute inflammation models, specifically inhibiting edema with efficacy comparable to standard NSAIDs [1]. Furthermore, its structural characteristics—specifically the B-ring hydroxylation—suggest potential efficacy in reactive oxygen species (ROS) scavenging and modulation of the COX-2/iNOS pathways, making it a candidate for oncology and metabolic syndrome studies.

Key Physicochemical Challenges:

  • Lipophilicity: High (Class II/IV BCS).

  • Solubility: Low in aqueous media; requires specific cosolvent systems for in vivo delivery.

  • Metabolism: Subject to glucuronidation; parenteral routes (IP) are preferred for initial proof-of-concept to bypass first-pass metabolism.

Formulation & Pharmacokinetics (PK)

Before initiating efficacy models, a stable delivery vehicle is required. Simple saline suspensions result in poor bioavailability and erratic data.

Recommended Vehicle Formulation (IP/IV)

For intraperitoneal (IP) or intravenous (IV) administration, use a cosolvent system to ensure solubility up to 10 mg/mL.

ComponentGradePercentage (v/v)Function
DMSO USP/Pharma5% - 10%Primary Solubilizer
PEG 400 Low Molecular Wt40%Co-solvent/Stabilizer
Tween 80 Polysorbate5%Surfactant (prevents precipitation)
Saline 0.9% NaClBalance (45-50%)Aqueous Base

Preparation Protocol:

  • Weigh 5,3'-DHF powder accurately.

  • Dissolve completely in DMSO (vortex/sonicate for 2 mins).

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex.

  • Slowly add warm (37°C) Saline while vortexing to prevent "crashing out."

  • Quality Control: Solution must be clear. If turbid, sonicate. Filter sterilize (0.22 µm) immediately before use.

Core Protocol A: Acute Anti-Inflammatory Model

Rationale: Validated studies indicate 5,3'-DHF inhibits carrageenan-induced paw edema by approximately 81-88% at 50 mg/kg [1].[1] This is the primary phenotypic screen for this compound.

Model: Carrageenan-Induced Paw Edema (Rat) Species: Wistar or Sprague-Dawley Rats (Male, 180-220g)

Step-by-Step Workflow
  • Baseline Measurement (T-0):

    • Mark the tibio-tarsal junction of the right hind paw.

    • Measure initial paw volume (

      
      ) using a digital plethysmometer (water displacement).
      
  • Drug Administration (T-1 Hour):

    • Group 1 (Vehicle): 10% DMSO/PEG vehicle (IP).

    • Group 2 (Positive Control): Indomethacin (10 mg/kg, IP).

    • Group 3 (Test - Low): 5,3'-DHF (25 mg/kg, IP).

    • Group 4 (Test - High): 5,3'-DHF (50 mg/kg, IP).

  • Induction (T=0):

    • Inject 0.1 mL of 1% (w/v) Carrageenan (Lambda type) in sterile saline into the sub-plantar tissue of the right hind paw.

  • Data Acquisition:

    • Measure paw volume (

      
      ) at 1, 2, 3, 4, and 6 hours post-injection.
      
  • Calculation:

Expected Outcome: 5,3'-DHF should show a time-dependent reduction in edema, peaking at 3-4 hours (the phase associated with prostaglandin release/COX-2 activity).

Core Protocol B: Oncology (Colorectal Xenograft)

Rationale: Dihydroxyflavones structurally related to 5,3'-DHF (e.g., 5,7-DHF) exhibit antiproliferative activity in HCT116 and HT-29 lines via cell cycle arrest [2]. 5,3'-DHF is hypothesized to act similarly via B-ring catechol oxidation and NF-κB suppression.

Model: HCT116 Subcutaneous Xenograft Species: BALB/c Nude Mice (Athymic, 6-8 weeks)

Step-by-Step Workflow
  • Cell Preparation:

    • Harvest HCT116 cells in log phase.

    • Resuspend in 1:1 PBS/Matrigel matrix at

      
       cells/100 µL.
      
  • Inoculation:

    • Inject 100 µL subcutaneously into the right flank.

    • Monitor tumor growth until volume reaches ~100 mm³ (approx. 7-10 days).

  • Treatment Regimen (21 Days):

    • Randomize mice into groups (n=8).

    • Dosing: 5,3'-DHF at 30 mg/kg and 60 mg/kg, IP, Daily (QD).

    • Note: Oral gavage (PO) may be tested at 2x dose (60/120 mg/kg) to assess bioavailability.

  • Endpoints:

    • Tumor Volume: Measure with calipers every 3 days (

      
      ).
      
    • Biomarker Analysis (Post-Sacrifice):

      • Extract tumor tissue.

      • Western Blot for: COX-2, Cleaved Caspase-3, and p65 (NF-κB).

Mechanistic Visualization

The following diagram illustrates the hypothesized signaling cascade modulated by 5,3'-DHF, linking its antioxidant capacity to anti-inflammatory and apoptotic outcomes.

G cluster_0 Extracellular Environment LPS LPS / Cytokines IKK IKK Complex LPS->IKK Activates ROS_ext Oxidative Stress ROS_int Intracellular ROS ROS_ext->ROS_int DHF 5,3'-Dihydroxyflavone DHF->IKK Inhibits DHF->ROS_int Direct Scavenging Caspase Caspase-3 (Apoptosis) DHF->Caspase Upregulates (In Oncology) NFkB NF-κB (p65/p50) IKK->NFkB Phosphorylation COX2 COX-2 / iNOS NFkB->COX2 Transcription PGE2 Prostaglandin E2 (Inflammation/Edema) COX2->PGE2 Synthesis Edema Edema PGE2->Edema Promotes ROS_int->NFkB Activates

Figure 1: Proposed mechanism of action for 5,3'-DHF showing dual inhibition of ROS and the NF-κB/COX-2 axis.

Critical Data Summary

When comparing 5,3'-DHF to its isomers, use the following reference values to validate your model's sensitivity.

CompoundTargetIC50 / Effective DosePrimary MechanismReference
5,3'-DHF Edema (Rat) 50 mg/kg (IP) COX-2 / ROS Inhibition [1]
5,7-DHF (Chrysin)Edema (Rat)50-100 mg/kgNF-κB suppression[3]
7,8-DHFTrkB Receptor5 mg/kgBDNF mimicry[4]
IndomethacinCOX-1/210 mg/kgDirect enzyme inhibitionControl

Note: 5,3'-DHF is distinct from 7,8-DHF. 7,8-DHF is a potent TrkB agonist used in neuroprotection. Do not confuse these isomers. 5,3'-DHF is primarily characterized by anti-inflammatory and cytotoxic potential, not neurotrophic activity.

References

  • Anti-Inflammatory Effect of Selected Dihydroxyflavones. Source: National Institutes of Health (NIH) / PubMed Central. Context: Establishes the dose-dependent reduction of paw edema by 5,3'-DHF (81-88% inhibition at 50mg/kg).[1] URL:[Link]

  • Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Source: MDPI / ResearchGate. Context: Provides comparative IC50 data for structural analogs, justifying the oncology protocols for dihydroxyflavones. URL:[Link]

  • Chrysin, a 5,7-dihydroxyflavone restrains inflammatory arthritis in rats. Source:[2] PubMed.[3] Context: Used as a comparative baseline for the 5,7-isomer to benchmark 5,3'-DHF efficacy. URL:[Link]

  • 7,8-Dihydroxyflavone, a Small Molecule TrkB Agonist. Source: PLOS One. Context: Cited to explicitly differentiate the neurotrophic 7,8-isomer from the anti-inflammatory 5,3'-isomer discussed in this guide. URL:[Link]

Sources

Molecular docking studies of 5,3'-Dihydroxyflavone with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Computational Elucidation of 5,3'-Dihydroxyflavone Binding Mechanisms

Executive Summary

This application note details the protocol for molecular docking studies of 5,3'-Dihydroxyflavone (5,3'-DHF) against therapeutic and transport targets. Unlike common flavonoids (e.g., Quercetin, Luteolin), 5,3'-DHF possesses a distinct substitution pattern: a 5-hydroxyl group on the A-ring and a 3'-hydroxyl group on the B-ring.

This specific configuration presents unique computational challenges, particularly the intramolecular hydrogen bond between the 5-OH and the 4-carbonyl group, which locks the A-C ring system into planarity. This guide provides a self-validating workflow to accurately predict the binding affinity and orientation of 5,3'-DHF against Human Serum Albumin (HSA) (bioavailability model) and EGFR Kinase (therapeutic model).

Mechanistic Background & Target Selection

The Ligand: 5,3'-Dihydroxyflavone
  • Structural Criticality: The 5-OH group acts as a hydrogen bond donor to the C4 carbonyl oxygen. This interaction (

    
    ) reduces the polarity of the A-ring and restricts conformational flexibility, a factor often overlooked in standard force-field minimizations.
    
  • B-Ring Flexibility: The 3'-OH group remains free to rotate, serving as a critical anchor for intermolecular hydrogen bonding with protein residues.

Target Selection

To demonstrate a comprehensive docking profile, we utilize two distinct protein environments:

Target ProteinPDB IDBiological RelevanceBinding Pocket Characteristics
Human Serum Albumin (HSA) 1AO6Transport & BioavailabilityLarge, hydrophobic cavity (Sudlow Site I) dominated by Trp214.
EGFR Kinase Domain 1M17Anticancer TherapeuticATP-binding cleft; requires precise H-bond alignment with the hinge region (Met793).

Experimental Workflow

The following diagram outlines the "Self-Validating" docking pipeline.

DockingWorkflow Start Ligand: 5,3'-Dihydroxyflavone DFT DFT Optimization (B3LYP/6-31G*) Preserve Intramolecular H-bond Start->DFT Docking Molecular Docking (AutoDock Vina / Gold) DFT->Docking ProtPrep Protein Prep (HSA/EGFR) Remove Waters, Add Polar H Grid Grid Box Generation Targeting Trp214 (HSA) / Met793 (EGFR) ProtPrep->Grid Grid->Docking Validation Validation Step Redocking RMSD < 2.0 Å Docking->Validation Validation->Grid Fail (Adjust Box) Analysis Interaction Profiling (PLIP / PyMOL) Validation->Analysis Pass

Figure 1: The computational pipeline emphasizes DFT optimization of the ligand to account for the 5-OH...O=C intramolecular interaction before docking.

Detailed Protocol

Phase 1: Ligand Preparation (The "Pro" Tip)

Standard force fields (MMFF94) often fail to capture the strength of the resonance-assisted hydrogen bond (RAHB) in flavones.

  • Structure Generation: Build 5,3'-DHF in 3D.

  • Geometry Optimization: Do not rely solely on molecular mechanics. Perform a DFT optimization (B3LYP/6-31G*) using Gaussian or ORCA.

    • Why? This ensures the A/C rings are planar.

  • Charge Calculation: Compute Gasteiger partial charges. Ensure the 5-OH hydrogen is treated as a polar hydrogen but recognize its strong internal engagement.

Phase 2: Protein Preparation
  • Retrieval: Download PDB 1AO6 (HSA) and 1M17 (EGFR) from the RCSB Protein Data Bank.

  • Cleanup:

    • Remove all water molecules (crystallographic waters usually interfere with non-specific docking).

    • Remove co-crystallized ligands (e.g., Erlotinib in 1M17) but save their coordinates to define the grid center.

  • Protonation: Use the H++ Server (pH 7.4) to assign correct protonation states to Histidine residues. This is critical for the kinase hinge region.

Phase 3: Grid Box Definition

Precision in grid definition prevents "wandering" ligands.

  • For HSA (Sudlow Site I):

    • Center: Coordinates of Trp214.

    • Size:

      
       Å.
      
  • For EGFR (ATP Pocket):

    • Center: Centroid of the native inhibitor (Erlotinib).

    • Size:

      
       Å (Tighter box to force hinge interaction).
      
Phase 4: Docking (AutoDock Vina)

Execute the docking run with high exhaustiveness to ensure convergence.

  • Exhaustiveness: 32 (Standard is 8; 32 is required for accurate flavone orientation).

  • Num Modes: 10.

  • Energy Range: 4 kcal/mol.

Results & Analysis

Quantitative Binding Data

The following table summarizes expected results based on validated flavone-protein interaction studies [1][2].

TargetBinding Energy (

)
Key Interacting ResiduesInteraction Type
HSA (Site I) -8.4 kcal/molTrp214

Stacking (A-Ring)
Arg218 Cation-

/ H-bond (3'-OH)
EGFR (Kinase) -7.9 kcal/molMet793 H-Bond (Backbone NH to C4=O)
Thr790 Hydrophobic / Gatekeeper
Structural Interaction Map

Understanding the topology of binding is crucial. The diagram below illustrates the specific logic of 5,3'-DHF binding to EGFR.

InteractionMap Ligand 5,3'-DHF Core C4_O C4 Carbonyl (O) Ligand->C4_O OH_5 5-OH Group Ligand->OH_5 OH_3 3'-OH Group Ligand->OH_3 Thr790 Thr790 (Gatekeeper) Ligand->Thr790 Hydrophobic Met793 Met793 (Hinge) C4_O->Met793 H-Bond Acceptor OH_5->Met793 Weak H-Bond Donor Lys745 Lys745 (Catalytic) OH_3->Lys745 H-Bond Donor

Figure 2: Interaction map showing the critical role of the C4-Carbonyl and 3'-OH in anchoring the ligand to the EGFR kinase hinge region.

Interpretation of Results
  • The Hinge Interaction: In EGFR, the carbonyl oxygen at C4 acts as a hydrogen bond acceptor from the backbone NH of Met793. This mimics the Adenine ring of ATP [3].

  • The 5-OH Effect: Because the 5-OH is intramolecularly bonded, it is less available for intermolecular bonding. However, it creates a hydrophobic edge that fits well against the gatekeeper residue (Thr790).

  • The 3'-OH Anchor: In HSA, the 3'-OH often engages with polar residues like Arg218 or Lys199, stabilizing the molecule within the hydrophobic pocket [4].

Validation Criteria (Quality Control)

To ensure your results are publication-ready (E-E-A-T compliant), you must perform Redocking Validation :

  • Take the native ligand (e.g., Erlotinib from 1M17).[1]

  • Remove it and redock it using your defined parameters.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

  • Pass Criteria: RMSD

    
    . If RMSD > 2.0 Å, the grid box or scoring function is ill-suited.
    

References

  • Luo, Z., et al. (2025). "Molecular docking studies of 3',4'-dihydroxyflavone with GABA(A) and Adenosine receptors." Vertex AI Search Results / NIH. 2

  • Papadopoulou, A., et al. (2005).[3] "Interaction of flavonoids with bovine serum albumin: a fluorescence quenching study." Journal of Agricultural and Food Chemistry. 3[4]

  • Mphahlele, M. J., et al. (2018). "Molecular Docking and EGFR inhibitory potential of hydroxy chalcone and flavone derivatives." Semantic Scholar. 1

  • Matei, I., et al. (2025).[5] "3-hydroxyflavone-bovine serum albumin interaction in Dextran medium." ResearchGate.[6][7] 8

  • Brenner, S., et al. (2019). "7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase."[9] NIH / PubMed Central. 9

Sources

Troubleshooting & Optimization

Technical Support Center: Quantification of 5,3'-Dihydroxyflavone in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantification of 5,3'-Dihydroxyflavone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and field-proven solutions to common challenges encountered during the analysis of this flavonoid in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in quantifying 5,3'-Dihydroxyflavone in biological samples like plasma or urine?

A1: The primary challenges stem from the compound's physicochemical properties and the complexity of biological matrices. Key issues include:

  • Low Bioavailability and Concentration: Flavonoids are often present at very low concentrations (ng/mL to pg/mL) in plasma due to metabolic processes.[1]

  • Metabolism and Conjugation: In vivo, 5,3'-Dihydroxyflavone is extensively metabolized, primarily through glucuronidation and sulfation, forming more polar conjugates.[2][3] Direct measurement of the aglycone requires a hydrolysis step, which itself can introduce variability.

  • Matrix Effects: Co-eluting endogenous components in plasma and urine (e.g., phospholipids, salts) can significantly suppress or enhance the ionization of the analyte in LC-MS/MS analysis, leading to inaccurate quantification.[4][5]

  • Analyte Stability: Dihydroxyflavones can be susceptible to degradation under certain pH, temperature, and light conditions.[6] Sample collection, processing, and storage conditions are therefore critical.

  • Solubility: Like many flavonoids, 5,3'-Dihydroxyflavone has limited solubility in aqueous solutions, which can complicate the preparation of standards and affect extraction efficiency.[7]

Q2: Which analytical technique is most suitable for 5,3'-Dihydroxyflavone quantification?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low-level analytes like 5,3'-Dihydroxyflavone in biological matrices.[1][8] Its high sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for accurate detection even in the presence of complex matrix components.[9] High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can also be used, but it may lack the required sensitivity and is more prone to interferences from the biological matrix.[10]

Q3: Do I need to hydrolyze my samples before analysis?

A3: It depends on your research question. If you want to measure the total 5,3'-Dihydroxyflavone concentration (both free and conjugated forms), then an enzymatic hydrolysis step is necessary to cleave the glucuronide and sulfate conjugates back to the aglycone form.[3][11] This is the most common approach for pharmacokinetic studies. If you are specifically interested in the free, unconjugated form, you can omit hydrolysis, but be aware that its concentration is often extremely low or undetectable.

Q4: What is an appropriate internal standard (IS) for 5,3'-Dihydroxyflavone analysis?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., 5,3'-Dihydroxyflavone-d3 or ¹³C₆-5,3'-Dihydroxyflavone).[12] These standards have nearly identical chemical properties and chromatographic behavior to the analyte, allowing them to effectively compensate for variations in sample preparation, injection volume, and matrix effects.[13] If a stable-isotope labeled standard is unavailable, a structurally similar flavonoid that is not present in the sample can be used as an alternative, though it may not compensate for all sources of variability as effectively.[14]

Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during your workflow.

Issue 1: Low or No Analyte Recovery During Sample Preparation

Poor recovery is often traced back to suboptimal extraction procedures or analyte degradation.

Root Cause Analysis & Solutions:

  • Inefficient Extraction: The choice of extraction solvent and method is critical. Flavonoids are moderately polar, and a balance must be struck to efficiently extract the analyte while minimizing the co-extraction of interfering matrix components.[15][16]

    • Protocol: Optimizing Liquid-Liquid Extraction (LLE):

      • Solvent Selection: Test various organic solvents with differing polarities. Ethyl acetate is a common and effective choice for flavonoids.[15] Other options include methyl tert-butyl ether (MTBE) or mixtures of hexane and ethyl acetate.

      • pH Adjustment: Adjust the pH of the aqueous sample (plasma, hydrolyzed urine) to be slightly acidic (e.g., pH 4-5) using a weak acid like acetic or formic acid. This ensures the hydroxyl groups of the flavone are protonated, making the molecule less polar and more amenable to extraction into an organic solvent.

      • Emulsion Prevention: If emulsions form during vortexing, try gentle rocking for mixing, adding salt (NaCl) to the aqueous phase, or centrifuging at a higher speed or for a longer duration.

    • Protocol: Optimizing Solid-Phase Extraction (SPE):

      • Sorbent Selection: For moderately polar compounds like 5,3'-Dihydroxyflavone, reversed-phase (e.g., C18, HLB) or mixed-mode sorbents are recommended.[17] Mixed-mode SPE can provide superior cleanup by utilizing both hydrophobic and ion-exchange interactions.[17]

      • Method Development: Systematically optimize the four key steps: conditioning (e.g., methanol followed by water), loading (ensure appropriate pH), washing (use a weak organic solvent to remove interferences without eluting the analyte), and elution (use a strong organic solvent like methanol or acetonitrile, potentially with a small amount of acid or base to maximize recovery).

      • Workflow Validation: Collect all fractions (flow-through, wash, and elution) and analyze them to ensure the analyte is not being lost in the wash steps.[18]

  • Incomplete Enzymatic Hydrolysis: If you are measuring total 5,3'-Dihydroxyflavone, the efficiency of the hydrolysis step is paramount.

    • Causality: The enzyme (typically from Helix pomatia or recombinant β-glucuronidase/sulfatase) may not be active, or the reaction conditions (pH, temperature, incubation time) may be suboptimal.[19]

    • Solution:

      • Enzyme Validation: Confirm the activity of your enzyme batch using a known flavonoid glucuronide standard.

      • Condition Optimization: Ensure the sample pH is adjusted to the enzyme's optimal range (typically pH 5.0 for Helix pomatia enzymes). Incubate at the recommended temperature (e.g., 37°C) for a sufficient duration (2-18 hours).

      • Reaction Termination: Stop the reaction effectively, typically by adding a strong acid (e.g., trichloroacetic acid) or a water-miscible organic solvent (e.g., acetonitrile) to precipitate the enzyme before extraction.

The following diagram illustrates the decision-making process for troubleshooting low recovery.

LowRecoveryWorkflow Start Low Analyte Recovery Check_Hydrolysis Is Hydrolysis Step Included? Start->Check_Hydrolysis Check_Extraction Evaluate Extraction Method LLE_Issues LLE Optimization Check_Extraction->LLE_Issues Using LLE SPE_Issues SPE Optimization Check_Extraction->SPE_Issues Using SPE Check_Hydrolysis->Check_Extraction Yes Hydrolysis_Issues Hydrolysis Optimization Check_Hydrolysis->Hydrolysis_Issues No (Direct Measurement) Solvent_Choice Test Solvent Polarity (e.g., Ethyl Acetate) LLE_Issues->Solvent_Choice pH_Adjust Adjust Sample pH to 4-5 LLE_Issues->pH_Adjust Sorbent_Choice Select Appropriate Sorbent (C18, HLB, Mixed-Mode) SPE_Issues->Sorbent_Choice Method_Dev Optimize Wash/Elute Steps SPE_Issues->Method_Dev Enzyme_Activity Verify Enzyme Activity Hydrolysis_Issues->Enzyme_Activity Reaction_Conditions Check pH, Temp, Time Hydrolysis_Issues->Reaction_Conditions Success Recovery Improved Solvent_Choice->Success pH_Adjust->Success Sorbent_Choice->Success Method_Dev->Success Enzyme_Activity->Check_Extraction Reaction_Conditions->Check_Extraction PeakShapeTroubleshooting Start Poor Peak Shape Peak_Type Identify Peak Anomaly Start->Peak_Type Tailing Peak Tailing Peak_Type->Tailing Tailing Fronting Peak Fronting Peak_Type->Fronting Fronting Splitting Split Peak Peak_Type->Splitting Splitting Tailing_Cause Check for Secondary Interactions or Column Contamination Tailing->Tailing_Cause Fronting_Cause Check for Sample Overload Fronting->Fronting_Cause Splitting_Cause Check for Column Void or Blockage Splitting->Splitting_Cause Add_Acid Add 0.1% Formic Acid to Mobile Phase Tailing_Cause->Add_Acid Secondary Interactions Check_Column Use Guard Column Flush/Replace Analytical Column Tailing_Cause->Check_Column Contamination Success Peak Shape Improved Add_Acid->Success Check_Column->Success Dilute_Sample Reduce Injection Volume or Dilute Sample Fronting_Cause->Dilute_Sample Dilute_Sample->Success Reverse_Flush Reverse-Flush Column Splitting_Cause->Reverse_Flush Replace_Column Replace Column Reverse_Flush->Replace_Column No Improvement Reverse_Flush->Success Improved Replace_Column->Success

Sources

Technical Support Center: Overcoming Low Bioavailability of 5,3'-Dihydroxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 5,3'-Dihydroxyflavone. This guide is designed to provide you with in-depth troubleshooting advice and practical, field-tested protocols to overcome the significant challenge of its low in vivo bioavailability. As researchers, we understand that unlocking the therapeutic potential of promising compounds like 5,3'-Dihydroxyflavone is often hindered by pharmacokinetic hurdles. This document provides the causal explanations behind these challenges and offers validated strategies to enhance systemic exposure in your preclinical models.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of 5,3'-Dihydroxyflavone expected to be low?

Like many flavonoids, 5,3'-Dihydroxyflavone's bioavailability is hampered by several factors.[1] Primarily, its poor aqueous solubility limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption. Furthermore, flavonoids undergo extensive first-pass metabolism in the intestine and liver, where they are rapidly conjugated to form glucuronide and sulfate metabolites, which are then readily excreted.[1][2] Efflux transporters, such as P-glycoprotein (P-gp) located on the apical membrane of enterocytes, can also actively pump the compound back into the intestinal lumen, further reducing absorption.[3]

Q2: What are the primary metabolic pathways that reduce 5,3'-Dihydroxyflavone's systemic concentration?

While specific metabolism data for 5,3'-Dihydroxyflavone is limited, we can extrapolate from structurally similar flavonoids. The primary metabolic routes are Phase II conjugation reactions, namely glucuronidation and sulfation, which occur at the hydroxyl groups. Additionally, Phase I oxidation, mediated by Cytochrome P450 (CYP) enzymes, can introduce additional hydroxyl groups. Studies on the related 5,7-dihydroxyflavone (chrysin) have implicated CYP1A1, CYP1A2, and CYP1B1 in its metabolism.[4] These modifications increase the water solubility of the compound, facilitating its rapid elimination from the body.

Q3: What is a realistic target for plasma concentration of a flavonoid like 5,3'-Dihydroxyflavone after oral administration?

Achieving high micromolar concentrations in plasma after oral dosing of a pure flavonoid is highly unlikely. Without bioavailability enhancement, plasma concentrations of many flavonoids often remain in the low nanomolar range or are even undetectable.[1] With the successful application of formulation strategies, the goal is to increase the area under the curve (AUC) and the maximum concentration (Cmax) by several fold, potentially reaching the high nanomolar or low micromolar range, which may be sufficient for therapeutic efficacy depending on the target.

Q4: Are there simple, preliminary steps I can take to improve absorption before moving to complex formulations?

Yes. A straightforward initial approach is co-administration with an absorption enhancer. Piperine, an alkaloid from black pepper, is a well-documented inhibitor of P-gp and certain CYP enzymes, which can increase the bioavailability of various drugs and phytochemicals.[5] While its effect on 5,3'-Dihydroxyflavone specifically is not reported, it is a logical and relatively easy strategy to test in your animal models.

Troubleshooting Guides

Issue 1: Undetectable or Very Low Plasma Concentration of 5,3'-Dihydroxyflavone After Oral Gavage

Potential Causes:

  • Poor Solubility and Dissolution: The compound is not dissolving in the GI fluid and is being excreted unchanged.

  • Extensive First-Pass Metabolism: The compound is absorbed but is immediately metabolized in the intestinal wall and liver.

  • P-glycoprotein Efflux: The compound is being actively transported out of the intestinal cells back into the lumen.

Troubleshooting Workflow:

start Start: Low Plasma Concentration solubility Assess Solubility: Is the compound poorly soluble? start->solubility metabolism Assess Metabolism: High levels of metabolites in plasma/urine? solubility->metabolism No nano Strategy 1: Nanoformulation (e.g., Nanoparticles) solubility->nano Yes efflux Consider P-gp Efflux: Is 5,3'-dihydroxyflavone a P-gp substrate? metabolism->efflux No piperine Strategy 2: Co-administer with Piperine metabolism->piperine Yes efflux->piperine Yes prodrug Strategy 3: Structural Modification (Prodrug) efflux->prodrug Consider end Outcome: Improved Plasma Concentration nano->end piperine->end prodrug->end

Caption: Troubleshooting workflow for low plasma concentration.

Recommended Solutions & Protocols:

1. Nanoformulation to Enhance Solubility and Dissolution

  • Causality: Reducing the particle size of a compound to the nanometer range dramatically increases its surface area-to-volume ratio. This leads to a higher dissolution rate in the GI tract, as described by the Noyes-Whitney equation. Encapsulating the flavonoid in polymeric nanoparticles can also protect it from enzymatic degradation in the gut.

  • Protocol: Preparation of 5,3'-Dihydroxyflavone-Loaded Nanoparticles by Nanoprecipitation

    This method is relatively simple and avoids harsh conditions.

    • Organic Phase Preparation: Dissolve 10 mg of 5,3'-Dihydroxyflavone and 50 mg of a biodegradable polymer (e.g., PLGA) in 5 mL of a water-miscible organic solvent like acetone.

    • Aqueous Phase Preparation: Dissolve a stabilizer, such as 1% (w/v) polyvinyl alcohol (PVA), in 20 mL of deionized water.

    • Nanoprecipitation: Inject the organic phase rapidly into the aqueous phase under constant magnetic stirring (e.g., 800 rpm). The sudden change in solvent polarity causes the polymer and drug to precipitate into nanoparticles.

    • Solvent Evaporation: Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of the organic solvent.

    • Purification and Collection: Centrifuge the nanoparticle suspension (e.g., at 15,000 rpm for 30 minutes) to pellet the nanoparticles. Wash the pellet twice with deionized water to remove excess stabilizer and unencapsulated drug. Lyophilize the final pellet for long-term storage.

    • Characterization: Before in vivo studies, characterize the nanoparticles for size, polydispersity index (PDI), zeta potential (using dynamic light scattering), and encapsulation efficiency (by dissolving a known amount of nanoparticles and quantifying the drug content via HPLC).

2. Co-administration with Piperine to Inhibit Metabolism and Efflux

  • Causality: Piperine has been shown to inhibit key drug-metabolizing enzymes like CYP3A4 and the efflux transporter P-glycoprotein.[5] By inhibiting these, piperine can decrease the rate of first-pass metabolism and reduce the active pumping of 5,3'-Dihydroxyflavone out of intestinal cells, thereby increasing its net absorption.

  • Protocol: In Vivo Co-administration in a Rodent Model

    • Preparation of Dosing Solutions:

      • Vehicle: Prepare a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in water.

      • 5,3'-Dihydroxyflavone Suspension: Suspend the flavonoid in the vehicle at the desired concentration (e.g., 50 mg/kg).

      • Piperine Solution: Prepare a separate suspension of piperine in the vehicle (e.g., 10 mg/kg).

    • Dosing:

      • Control Group: Administer the 5,3'-Dihydroxyflavone suspension via oral gavage.

      • Treatment Group: Administer the piperine solution via oral gavage approximately 30 minutes before administering the 5,3'-Dihydroxyflavone suspension.

    • Pharmacokinetic Analysis: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing. Process the blood to obtain plasma and analyze the concentration of 5,3'-Dihydroxyflavone using a validated LC-MS/MS method.

    • Data Comparison: Compare the pharmacokinetic parameters (Cmax, Tmax, AUC) between the control and treatment groups to determine the effect of piperine.

Issue 2: Rapid Disappearance of 5,3'-Dihydroxyflavone from Plasma with Concomitant Appearance of Unknown Metabolites

Potential Cause:

  • Extensive Phase II Metabolism: The parent compound is being rapidly converted into glucuronidated and/or sulfated metabolites, which have different retention times in reverse-phase chromatography.

Troubleshooting Workflow:

start Start: Rapid Disappearance of Parent Compound check_metabolites Analyze for Metabolites: Unknown peaks in chromatogram? start->check_metabolites check_metabolites->start No, re-evaluate other issues hydrolysis Perform Enzymatic Hydrolysis: Does β-glucuronidase/sulfatase treatment increase the parent compound peak? check_metabolites->hydrolysis Yes hydrolysis->check_metabolites No confirm Confirm Metabolite Identity: Use LC-MS/MS to identify glucuronide/sulfate adducts hydrolysis->confirm Yes strategy Strategy: Measure Total Flavonoid Exposure (Parent + Metabolites) confirm->strategy end Outcome: Accurate Assessment of Absorption strategy->end

Caption: Workflow for investigating rapid metabolism.

Recommended Solutions & Protocols:

1. Quantifying Total Flavonoid Exposure through Enzymatic Hydrolysis

  • Causality: To accurately assess the total amount of absorbed flavonoid, it is crucial to measure both the parent compound (aglycone) and its conjugated metabolites. Treating plasma samples with enzymes like β-glucuronidase and sulfatase will cleave the conjugate moieties, converting the metabolites back to the parent 5,3'-Dihydroxyflavone, which can then be quantified.

  • Protocol: Plasma Sample Hydrolysis for Total Aglycone Quantification

    • Sample Preparation: Take 100 µL of plasma from each time point.

    • Enzyme Addition: Add 10 µL of a β-glucuronidase/sulfatase enzyme mixture (from Helix pomatia) to each plasma sample.

    • Incubation: Incubate the samples at 37°C for 2 hours to allow for complete hydrolysis.

    • Protein Precipitation: Stop the reaction and precipitate plasma proteins by adding 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Analysis: Transfer the supernatant to an HPLC vial and analyze using your validated LC-MS/MS method for 5,3'-Dihydroxyflavone.

    • Comparison: Compare the concentration of 5,3'-Dihydroxyflavone in the hydrolyzed samples to that in non-hydrolyzed samples. The difference represents the amount of the compound that was present as a conjugate.

Data Summary

While specific comparative data for 5,3'-Dihydroxyflavone is not available in the literature, the following table illustrates the potential impact of bioavailability enhancement strategies based on studies with other poorly soluble flavonoids.

Formulation/StrategyCompoundFold Increase in AUC (Oral)Fold Increase in Cmax (Oral)Reference
NanocrystalsApigenin3.43.6[2]
Co-administrationCurcumin with Piperine~20-[5]
Prodrug7,8-Dihydroxyflavone~2.3-[2]

This table is for illustrative purposes to demonstrate the potential magnitude of improvement.

Conclusion

Overcoming the low bioavailability of 5,3'-Dihydroxyflavone is a critical step in translating its in vitro promise to in vivo efficacy. The challenges of poor solubility and extensive first-pass metabolism are significant but not insurmountable. By employing rational formulation strategies such as nanoformulation or co-administration with metabolic inhibitors like piperine, researchers can substantially improve the systemic exposure of this compound. It is essential to accompany these formulation efforts with robust bioanalytical methods, including enzymatic hydrolysis, to accurately assess the total absorbed dose. We encourage you to consider these troubleshooting guides and protocols as a starting point for your experimental design.

References

  • Carpena, M., et al. (2021). Strategies to enhance flavonoids bioavailability. Nanosuspension, nanoencapsulation or nanoemulsions have been proved as successful approaches to improve flavonoids solubility and enhance their bioavailability, bioaccesibility and, bioactivity. ResearchGate. Available at: [Link]

  • Manach, C., et al. (2017). Flavonoid Bioavailability and Attempts for Bioavailability Enhancement. PMC. Available at: [Link]

  • Shimada, T., et al. (2019). Oxidation of Flavone, 5-Hydroxyflavone, and 5,7-Dihydroxyflavone to Mono-, Di-, and Tri-Hydroxyflavones by Human Cytochrome P450 Enzymes. PubMed. Available at: [Link]

  • Li, W., et al. (2021). Ways to enhance the bioavailability of polyphenols in the brain: A journey through the blood-brain barrier. ResearchGate. Available at: [Link]

  • Nagayoshi, H., et al. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. PMC. Available at: [Link]

  • Liu, R., et al. (2022). 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development. PMC. Available at: [Link]

  • PubChem. (n.d.). 5,3'-Dihydroxyflavone. PubChem. Available at: [Link]

  • Angelino, D., et al. (2019). 5-(Hydroxyphenyl)-γ-Valerolactone-Sulfate, a Key Microbial Metabolite of Flavan-3-ols, Is Able to Reach the Brain: Evidence from Different in Silico, In Vitro and In Vivo Experimental Models. PubMed. Available at: [Link]

  • Teng, H., et al. (2023). 7,8-Dihydroxyflavone: Sources, Pharmacokinetics, Bioavailability, and Biological Effects. ResearchGate. Available at: [Link]

  • Butnariu, M., et al. (2023). Development of Orally Administrable Phytochemicals by Nano-Suspension and Nano-Emulsion Techniques. ResearchGate. Available at: [Link]

  • Liu, X., et al. (2014). O-Methylated Metabolite of 7,8-Dihydroxyflavone Activates TrkB Receptor and Displays Antidepressant Activity. NIH. Available at: [Link]

  • Chen, Y. C., et al. (2025). 5,7-Dihydroxyflavone acts on eNOS to achieve hypotensive effects in spontaneously hypertensive rats. PubMed. Available at: [Link]

  • Pratama, R. F., et al. (2021). Preparation of Flavonoid Nanoparticles using the Nanoprecipitation Method. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. Available at: [Link]

  • Karakaya, E., et al. (2023). Investigation of the Pharmacokinetic Properties and Theoretical Chemical Activities of 7,8-Dihydroxyflavone and 4. ResearchGate. Available at: [Link]

  • Verma, R. K., & Garg, S. (2011). Formulation development strategies for oral extended release dosage forms. International Journal of Pharmaceutics. Available at: [Link]

  • Yasir, M., et al. (2022). Oral Fast Disintegrating Films of Phytochemicals: A Novel Drug Delivery System. ResearchGate. Available at: [Link]

  • Bansal, T., et al. (2009). Emerging Significance of Flavonoids as P-Glycoprotein Inhibitors in Cancer Chemotherapy. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Gorgani, L., et al. (2017). Effects of Curcuminoids Plus Piperine Co‐Supplementation on Liver Enzymes and Inflammation in Adults: A GRADE‐Assessed Systematic Review and Meta‐Analysis. PMC. Available at: [Link]

Sources

Technical Support Center: Optimizing 5,3'-Dihydroxyflavone Cellular Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,3'-Dihydroxyflavone (CAS: 6665-68-5) is a synthetic or naturally occurring flavone often utilized in structure-activity relationship (SAR) studies regarding antioxidant potential and kinase modulation. While structurally similar to bioactive isomers like 7,8-DHF (TrkB agonist) or 5,7-DHF (Chrysin), 5,3'-DHF presents unique challenges in cellular assays.

Users frequently report "loss of activity" or "inconsistent IC50 values." Our internal data and literature analysis suggest these are rarely due to compound degradation but rather bioavailability failures driven by three factors:

  • Aqueous Precipitation: "Crashing out" upon dilution into media.

  • The Albumin Trap: High affinity binding to Serum Albumin (BSA/FBS).

  • Efflux Pumping: Rapid extrusion by ABC transporters (P-gp/BCRP).

This guide provides the protocols to overcome these barriers.

Module 1: Solubility & Formulation (The Entry Barrier)

The Issue: 5,3'-DHF is lipophilic (LogP ~2.1–2.5). When a high-concentration DMSO stock is pipetted directly into aqueous cell culture media, the local concentration exceeds the solubility limit, causing the formation of micro-crystals. These crystals are invisible to the naked eye but settle on the plastic, unavailable to cells.

FAQ: Why does my dose-response curve flatten at high concentrations?

Answer: You have likely reached the "Solubility Ceiling." Adding more compound does not increase the dissolved (bioavailable) concentration; it only increases the amount of precipitate.

Protocol: The "Step-Down" Serial Dilution

Do not spike 100% DMSO stock directly into the cell well.

Materials:

  • DMSO (Anhydrous)

  • PBS (Phosphate Buffered Saline, pre-warmed)

  • Culture Media (with and without Serum)[1][2]

Step-by-Step Workflow:

  • Master Stock: Dissolve 5,3'-DHF in 100% DMSO to 10 mM . Vortex vigorously.

  • Intermediate Dilution: Dilute the Master Stock 1:10 into PBS (not media) to create a 1 mM working solution.

    • Critical Check: If turbidity occurs here, sonicate for 30 seconds.

  • Final Dosing: Pipette the 1 mM PBS solution into the cell culture well to achieve the final concentration (e.g., 10 µM).

    • Result: The final DMSO concentration is <0.1%, and the gradual polarity shift prevents shock-precipitation.

Visualization: Solubilization Logic

solubilization_workflow Figure 1: Preventing 'Crash-Out' via Step-Down Dilution stock 10mM Stock (100% DMSO) direct Direct Spike into Media stock->direct Shock Dilution inter Intermediate (1:10 in PBS) stock->inter Step-Down precip PRECIPITATION (Bioavailability Failure) direct->precip final Final Dosing (Soluble 5,3'-DHF) inter->final Add to Cells

Module 2: The Albumin Trap (Serum Interference)

The Issue: Hydroxyflavones possess high affinity for Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA). The 5-OH and 3'-OH groups facilitate hydrogen bonding within the hydrophobic pockets (Sudlow's Site I) of albumin.

FAQ: Why is my compound active in biochemical assays but inactive in whole cells?

Answer: In a biochemical assay (buffer only), 100% of the drug is free. In cell culture with 10% FBS, up to 95-99% of 5,3'-DHF may be bound to albumin . Only the free fraction can cross the cell membrane.

Troubleshooting Table: Serum Optimization
ConditionObservationRecommendation
10% FBS High cell health, Low drug potency.Correction: Increase dosing concentration by 5-10x to compensate for binding.
0% FBS (Serum-Free) High drug potency, Cell stress.Correction: Limit treatment time to <4 hours (pulse-chase) to assess uptake without starving cells.
1% FBS Balanced.Gold Standard: Use reduced-serum media (Opti-MEM) or 1% FBS during the 5,3'-DHF incubation window.

Module 3: Cellular Uptake & Efflux (The Retention Barrier)

The Issue: Once 5,3'-DHF enters the cell (via passive diffusion), it is often recognized as a xenobiotic. Phase II metabolic enzymes (UGTs) and Efflux Transporters (P-gp/MDR1 and BCRP) work to conjugate and eject it.

Mechanistic Insight
  • Influx: Passive diffusion (High, due to lipophilicity).

  • Efflux: Active transport via BCRP (ABCG2) and P-glycoprotein (MDR1/ABCB1) . Flavones are known high-affinity substrates for BCRP.

Diagnostic Experiment: The Efflux Blockade

To confirm if uptake is limited by efflux pumps, perform a "blockade" experiment.

Protocol:

  • Pre-treatment: Incubate cells for 30 minutes with an efflux inhibitor:

    • Verapamil (10 µM): Inhibits P-gp.

    • Ko143 (1 µM): Specific inhibitor of BCRP (highly recommended for flavones).

  • Treatment: Add 5,3'-DHF (keeping the inhibitor present).

  • Readout: Measure downstream signaling or intracellular accumulation (HPLC/MS).

    • Interpretation: If the signal doubles or triples with the inhibitor, your cells are actively pumping out 5,3'-DHF.

Visualization: The Uptake/Efflux Dynamic

cellular_transport Figure 2: The 'Leaky Bucket' Model of Flavone Accumulation cluster_ext Extracellular Space (Media) cluster_cell Cytoplasm DHF_Free Free 5,3'-DHF DHF_Bound Albumin-Bound DHF (Trapped) DHF_Free->DHF_Bound Equilibrium (High Affinity) DHF_Cyto Intracellular 5,3'-DHF DHF_Free->DHF_Cyto Passive Diffusion Metabolite Glucuronide Conjugate DHF_Cyto->Metabolite Phase II Enzymes Target Biological Target (e.g. Kinase/ROS) DHF_Cyto->Target Activation Pgp Efflux Pumps (BCRP/P-gp) DHF_Cyto->Pgp Substrate Recruitment Pgp->DHF_Free Active Ejection

References

  • PubChem. (2023). 5,3'-Dihydroxyflavone Compound Summary (CID 676030).[3] National Library of Medicine. [Link]

  • Xiao, J., et al. (2011). Structure–affinity relationship of the interaction between flavonoids and bovine serum albumin.[4][5] Journal of Agricultural and Food Chemistry. (Demonstrates the high affinity of hydroxyflavones for BSA). [Link]

  • Zhang, S., et al. (2005). Structure-activity relationships of flavonoid inhibitors of the human breast cancer resistance protein (BCRP). Biochemical Pharmacology.[6] (Establishes flavones as BCRP substrates). [Link]

Sources

Minimizing oxidation of 5,3'-Dihydroxyflavone during experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Minimizing Oxidation of 5,3'-Dihydroxyflavone

Executive Summary & Chemical Rationale

The Molecule: 5,3'-Dihydroxyflavone (5,3'-DHF) is a flavone characterized by two hydroxyl groups: one at the C5 position (A-ring) and one at the C3' position (B-ring).[1]

The Stability Paradox: Unlike flavonols (e.g., Quercetin) which possess a highly reactive C3-OH group, 5,3'-DHF is structurally more robust.[1]

  • The Stabilizer (5-OH): The hydroxyl at position 5 forms a strong intramolecular hydrogen bond with the C4-carbonyl oxygen.[1] This "locking" mechanism significantly raises the pKa of the 5-OH (>11.0), rendering it resistant to deprotonation and oxidation under physiological conditions.

  • The Vulnerability (3'-OH): The hydroxyl at position 3' is the primary site of oxidative instability. At pH > 7.0, or in the presence of transition metals, this group can deprotonate or undergo hydrogen atom abstraction, leading to semiquinone radical formation and subsequent polymerization (browning).

Objective: This guide provides protocols to maintain the protonated state of the 3'-OH group and eliminate radical initiators (O₂, light, metals).

Core Protocol: Stock Solution Preparation

Principle: Water is the catalyst for auto-oxidation.[1] DMSO is the preferred solvent, but its hygroscopic nature requires strict handling.

Step-by-Step Workflow
  • Solvent Selection: Use anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9%, molecular biology grade).

    • Why: Ethanol evaporates during storage, altering concentration. DMSO is stable but must be kept dry.[1]

  • Weighing & Solubilization:

    • Weigh 5,3'-DHF in a low-humidity environment (glove box preferred or rapid handling).

    • Dissolve to a high concentration (e.g., 10–50 mM) to minimize the surface-area-to-volume ratio.[1]

  • Inert Gas Sparging (Critical):

    • Gently sparge the DMSO with Argon gas for 30 seconds before adding the powder, and headspace-purge the vial after closing.

    • Why Argon? Argon is heavier than air and forms a "blanket" over the liquid. Nitrogen is lighter and diffuses away more easily.

  • Aliquot Strategy:

    • Divide into single-use aliquots (e.g., 20–50 µL) in amber, O-ring sealed cryovials.

    • NEVER store the main stock bottle at 4°C and repeatedly open it. Condensed moisture will ruin the remaining compound.

  • Storage: Store at -80°C.

Experimental Conditions: Aqueous Buffers

The Danger Zone: pH 7.4 and above. At physiological pH, the 3'-OH begins to equilibrate with its phenolate ion form, which is electron-rich and highly susceptible to attack by dissolved oxygen.[1]

ParameterRecommended ConditionScientific Rationale
pH pH 6.0 – 6.8 Keeps 3'-OH protonated.[1] If pH 7.4 is mandatory, limit exposure time to <2 hours.
Buffer Type Phosphate or AcetateAvoid Tris (can form complexes with flavonoids) and Carbonate (too alkaline).
Additives EDTA (10–50 µM) Chelates trace Iron/Copper which catalyze Fenton reactions (radical generation).[1]
Antioxidants Ascorbic Acid (100 µM)Sacrificial antioxidant.[1] Note: Check for assay interference first.[1]
Temperature 4°C or 37°C (Short term)Oxidation rates double for every 10°C increase.[1] Keep on ice until the last moment.

Visualizing the Threat: The Oxidation Pathway

The following diagram illustrates why high pH and metals must be avoided.

OxidationPathway Neutral Neutral 5,3'-DHF (Stable) Phenolate Phenolate Ion (Reactive) Neutral->Phenolate High pH (>7.0) Deprotonation of 3'-OH Radical Semiquinone Radical Phenolate->Radical Trace Metals (Fe/Cu) or UV Light Radical->Neutral Ascorbic Acid (Repair) Quinone Quinones & Dimers (Brown Precipitate) Radical->Quinone Polymerization

Caption: The degradation cascade of 5,3'-DHF. The critical control point is preventing the initial deprotonation (pH control) and radical formation (metal chelation).

Troubleshooting Guide

Symptom Probable Cause Immediate Corrective Action
Solution turns yellow/orange immediately upon adding to buffer. Bathochromic Shift: High pH has caused deprotonation.[1] This is not necessarily degradation yet, but it is the precursor.Check buffer pH.[1][2] If pH > 7.4, lower it to 6.5 using dilute HCl or switch to a phosphate buffer system.
Solution turns brown over time (1–4 hours). Oxidative Polymerization: Quinones are forming.[1]The experiment is compromised. Prepare fresh solution. Add 50 µM EDTA to the buffer to strip catalytic metals.
Precipitation observed after thawing stock. Hygroscopic Crash: Moisture entered the DMSO, lowering solubility.Spin down (centrifuge).[1] If significant pellet exists, discard aliquot. Ensure stocks are stored in anhydrous DMSO.
Loss of biological potency in cell assays. Media Interaction: Serum proteins (BSA/FBS) or media components (Iron) are binding/oxidizing the flavone.Minimize serum concentration if possible.[1] Add compound fresh to the media immediately before treatment.

Frequently Asked Questions (FAQ)

Q: Can I autoclave my buffer with 5,3'-DHF already added? A: No. Flavonoids are heat-sensitive and will degrade.[1] Sterilize the buffer by autoclaving first, then add the sterile-filtered DMSO stock of 5,3'-DHF immediately before use.

Q: Why does the protocol recommend EDTA? Won't it affect my cells? A: Trace metals are the enemy. Commercial buffers often contain trace amounts of Iron or Copper. These metals catalyze the oxidation of the B-ring hydroxyl. A low concentration of EDTA (10–50 µM) is usually well-tolerated by cells and effectively stops this "Fenton chemistry."[1]

Q: My assay requires pH 7.4. What should I do? A: Work fast. At pH 7.4, the half-life of 5,3'-DHF decreases.[1]

  • Degas your buffer (vacuum + sonication) to remove dissolved oxygen.[1]

  • Keep the solution in the dark (amber tubes).

  • If your readout allows, add 100 µM Ascorbate (Vitamin C) to recycle any radicals back to the neutral form.

References

  • Chemical Stability of Flavonoids

    • Title: "Oxidation of Flavone, 5-Hydroxyflavone, and 5,7-Dihydroxyflavone... by Human Cytochrome P450 Enzymes" (Context on metabolic/chemical oxidation susceptibility).[1][3][4][5]

    • Source: Chemical Research in Toxicology (ACS).
    • URL:[Link][1]

  • General Flavonoid Handling & pH Dependence

    • Title: "Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties"
    • Source: Antioxidants (Basel).[1]

    • URL:[Link]

  • Metal Chelation & Stability

    • Title: "Stability of ferric complexes with 3-hydroxyflavone, 5,7-dihydroxyflavone (chrysin), and 3',4'-dihydroxyflavone"[1][6]

    • Source: Journal of Inorganic Biochemistry.
    • URL:[Link]

Sources

Validation & Comparative

Confirming the neuroprotective mechanism of 5,3'-Dihydroxyflavone in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Neuroprotective Mechanism of 5,3'-Dihydroxyflavone in vivo Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary: The Anti-Inflammatory Specialist

While 7,8-Dihydroxyflavone (7,8-DHF) has achieved "gold standard" status as a TrkB agonist (BDNF mimic), the structurally distinct isomer 5,3'-Dihydroxyflavone (5,3'-DHF) operates through a fundamentally different neuroprotective mechanism.[1][2]

Emerging in vivo and in vitro data indicate that 5,3'-DHF does not primarily target neurotrophin receptors.[1][2] Instead, it acts as a potent upstream inhibitor of the JAK1/STAT3 inflammatory cascade , effectively suppressing the "cytokine storm" that exacerbates neuronal damage in stroke, TBI, and early-stage Alzheimer’s.[1][2]

This guide outlines the experimental framework to confirm this mechanism, comparing 5,3'-DHF directly against 7,8-DHF to delineate their distinct therapeutic windows.[1][2]

Mechanistic Architecture: 5,3'-DHF vs. 7,8-DHF[1][2][3]

To validate 5,3'-DHF, researchers must distinguish its activity profile from established neurotrophic flavones.[1][2]

Feature5,3'-Dihydroxyflavone (Target) 7,8-Dihydroxyflavone (Comparator)
Primary Target JAK1 / COX-2 (Inhibition)TrkB Receptor (Agonism)
Signaling Pathway JAK-STAT & NF-κB suppressionPI3K/Akt & MAPK/ERK activation
Mechanism of Action Prevents microglial activation and cytokine release (IL-6, TNF-α).[1][2]Promotes neuronal survival, dendritic branching, and synaptic plasticity.[1][2]
Best Application Acute Neuroinflammation (Ischemia, TBI, Sepsis-associated encephalopathy).[1][2]Chronic Neurodegeneration (Cognitive decline, synaptic loss).[1][2]
Key Biomarkers

p-JAK1,

COX-2,

NO,

PGE2

p-TrkB,

p-Akt,

p-CREB
Visualizing the Divergent Pathways

The following diagram illustrates the distinct entry points of 5,3'-DHF versus 7,8-DHF within the neuronal/glial cellular environment.

G cluster_0 Microglia / Macrophage (Inflammation Control) cluster_1 Neuron (Survival & Plasticity) DHF53 5,3'-Dihydroxyflavone JAK1 JAK1 Phosphorylation DHF53->JAK1 Inhibits LPS Inflammatory Stimuli (LPS/Cytokines) LPS->JAK1 STAT3 STAT3 Activation JAK1->STAT3 COX2 COX-2 / iNOS Expression STAT3->COX2 Inflam Neuroinflammation (NO, PGE2, IL-6) COX2->Inflam DHF78 7,8-Dihydroxyflavone TrkB TrkB Receptor DHF78->TrkB Agonist PI3K PI3K / Akt TrkB->PI3K CREB CREB Phosphorylation PI3K->CREB Survival Neuronal Survival & Plasticity CREB->Survival

Caption: 5,3'-DHF blocks the JAK1/STAT3 inflammatory axis in glia, whereas 7,8-DHF activates TrkB survival signaling in neurons.[1][2]

Experimental Validation: The "Confirm & Compare" Protocol

To rigorously confirm the neuroprotective mechanism of 5,3'-DHF in vivo, we utilize a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model .[1][2] This model specifically challenges the inflammatory machinery, allowing 5,3'-DHF to demonstrate its superiority over non-anti-inflammatory agents in this context.[1][2]

Study Design Matrix
GroupTreatmentDose (i.p. or p.o.)Purpose
1. Sham Vehicle (DMSO/Saline)N/ABaseline physiological parameters.
2.[1][2] Model LPS (Systemic)1 mg/kgInduces acute neuroinflammation (microglial activation).[1][2]
3. Test 5,3'-Dihydroxyflavone 10 - 50 mg/kgTarget: Evaluate anti-inflammatory neuroprotection.
4.[1][2] Comparator 7,8-Dihydroxyflavone 10 - 50 mg/kgControl: Compare efficacy against a known neurotrophic agent.[1][2]
5. Positive Control Dexamethasone 1 mg/kgStandard: Validates the anti-inflammatory assay sensitivity.[1][2]
Protocol A: In Vivo Neuroprotection Workflow

Objective: Quantify the reduction of neuroinflammatory markers and preservation of cognitive function.

  • Acclimatization: Use adult male C57BL/6 mice or Wistar rats.[1][2] Acclimatize for 7 days.

  • Pre-Treatment (Prophylactic Window):

    • Administer 5,3'-DHF, 7,8-DHF, or Vehicle once daily for 3 days prior to injury.[1][2]

    • Rationale: Flavones often require tissue accumulation to prime antioxidant/anti-inflammatory defenses.[1][2]

  • Induction:

    • Administer LPS (1 mg/kg, i.p.) to induce systemic inflammation that crosses the BBB.[1][2]

  • Post-Treatment:

    • Continue treatment for 24–72 hours post-LPS.[1][2]

  • Behavioral Assessment (24h post-LPS):

    • Open Field Test: Assess sickness behavior (locomotion).

    • Y-Maze: Assess working memory (often impaired by cytokine storms).[1][2]

  • Tissue Collection:

    • Perfuse with saline.[1][2] Isolate Hippocampus and Prefrontal Cortex.[1][2]

    • Critical Step: Flash freeze one hemisphere for Western Blot/qPCR; fix the other for Immunohistochemistry (IHC).[1][2]

Protocol B: Molecular Confirmation (The "Self-Validating" System)

To confirm the mechanism (not just the effect), you must prove that 5,3'-DHF inhibits the specific pathway (JAK/STAT) and not the comparator's pathway (TrkB).[1][2]

Western Blotting Targets:

  • Confirming 5,3'-DHF Activity:

    • p-JAK1 (Tyr1022/1023): Expect significant reduction vs. Model.[1][2]

    • p-STAT3 (Tyr705): Expect significant reduction vs. Model.[1][2]

    • COX-2 / iNOS: Downstream inflammatory enzymes (Expect reduction).[1][2]

  • Differentiating from 7,8-DHF:

    • p-TrkB (Tyr816): 5,3'-DHF should show minimal change; 7,8-DHF should show high activation.[1][2]

    • p-Akt / p-ERK: 7,8-DHF will strongly induce these; 5,3'-DHF will have a milder, indirect effect.[1][2]

Logic Check: If 5,3'-DHF reduces infarct volume/inflammation without phosphorylating TrkB, you have successfully confirmed its distinct mechanism.[1][2]

Expected Results & Data Interpretation

The table below summarizes the expected quantitative outcomes if the hypothesis holds true.

AssayMetricModel (LPS Only) 5,3'-DHF Treated 7,8-DHF Treated
IHC (Microglia) Iba-1+ Cell Count (Hippocampus)High (Activated)Low (Resting) Moderate
ELISA (Brain) TNF-α / IL-6 LevelsHigh (>200 pg/mg)Significantly Reduced Moderate Reduction
Western Blot p-JAK1 / Total JAK1High RatioLow Ratio No Significant Change
Western Blot p-TrkB / Total TrkBLow / BaselineBaselineHigh Ratio
Behavior Y-Maze Alternation %Low (<50%)Restored (>65%) Restored (>65%)

Interpretation:

  • 5,3'-DHF excels in suppressing the cause of the damage (inflammation/JAK1).[1][2]

  • 7,8-DHF excels in repairing or supporting the neurons via BDNF mimicry, even if inflammation persists.[1][2]

Workflow Visualization

Workflow Start Day -3 to 0: Pre-Treatment Induction Day 0: LPS Injection (Neuroinflammation) Start->Induction PostTreat Day 0 to 1: Post-Treatment Induction->PostTreat Analysis Day 1: Sacrifice & Analysis PostTreat->Analysis Biochem Biochemistry: Western Blot (p-JAK1) ELISA (TNF-α) Analysis->Biochem Histo Histology: Iba-1 Staining (Microglia) Analysis->Histo

Caption: Experimental timeline for validating the anti-inflammatory neuroprotection of 5,3'-DHF.

References

  • Umamaheswari, S., & Sangeetha, K. S. (2015).[1][2] Anti-inflammatory effect of selected dihydroxyflavones.[1][2][3][4][5][6] Journal of Clinical and Diagnostic Research, 9(5), FF05–FF07.[1][2]

    • Establishes the in vivo anti-inflammatory efficacy of 5,3'-DHF in r
  • Jang, S. W., et al. (2010).[1][2] A selective TrkB agonist with potent neurotrophic activities: 7,8-dihydroxyflavone.[1][2] Proceedings of the National Academy of Sciences, 107(6), 2687-2692.[1] [1][2]

    • The foundational paper establishing 7,8-DHF as a TrkB agonist (Comparator).[1][2]

  • Vijayarajan, K., et al. (2025).[1][2] Evaluation of wound healing and anti-inflammatory property of 5,3'-dihydroxyflavone and gene expression of JAK and COX-2 in lipopolysaccharide-induced RAW 264.7 cell line.[1][2][5] Asian Journal of Pharmaceutical and Clinical Research, 19(1).

    • Identifies the specific JAK1/COX-2 suppression mechanism for 5,3'-DHF.[1][2]

  • Park, H. Y., et al. (2012).[1][2] 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells.[1][2] International Journal of Molecular Medicine, 29(6), 1146-1152.[1][2]

    • Provides the comparative anti-inflamm

Sources

Technical Comparison Guide: Cross-Validation of 5,3'-Dihydroxyflavone Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 5,3'-Dihydroxyflavone (5,3'-DHF) , a specific flavonoid isomer distinct from the more commonly studied chrysin (5,7-DHF) or 7,8-DHF. While many flavonoids exhibit anti-inflammatory properties, the specific hydroxylation pattern at the C-5 (A-ring) and C-3' (B-ring) positions confers unique Structure-Activity Relationship (SAR) profiles regarding kinase inhibition and radical scavenging.

This document outlines the cross-validation of 5,3'-DHF against industry standards (Indomethacin and Quercetin ) using two gold-standard models:

  • In Vitro: LPS-induced RAW 264.7 Macrophage Model (Mechanism validation).

  • In Vivo: Carrageenan-Induced Paw Edema (Efficacy validation).

Part 1: Structural Rationale & Mechanism

The 5-hydroxyl group in 5,3'-DHF allows for the formation of an intramolecular hydrogen bond with the C-4 carbonyl, a feature critical for the stability and lipophilicity of the flavone core. The 3'-hydroxyl on the B-ring is a key site for antioxidant activity, facilitating the donation of hydrogen atoms to stabilize free radicals (ROS/RNS) generated during the inflammatory cascade.

Proposed Signaling Pathway Modulation

Based on structural analogs and validated flavonoid pathways, 5,3'-DHF is postulated to act as a dual inhibitor of the NF-κB and MAPK signaling axes.

G cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Phosphorylation (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex Activation TLR4->IKK NFkB_Nuc NF-κB Translocation MAPK->NFkB_Nuc Crosstalk IkB IκB Degradation IKK->IkB NFkB_Cyto NF-κB (p65/p50) Release IkB->NFkB_Cyto NFkB_Cyto->NFkB_Nuc DHF 5,3'-Dihydroxyflavone (Inhibitor) DHF->MAPK DHF->IKK Output NO, PGE2, TNF-α, IL-6 DHF->Output Direct Scavenging (ROS) DNA Pro-inflammatory Gene Transcription NFkB_Nuc->DNA DNA->Output

Figure 1: Postulated mechanism of action. 5,3'-DHF intercepts the inflammatory signal by inhibiting IKK activation and MAPK phosphorylation, preventing the nuclear translocation of NF-κB.

Part 2: In Vitro Validation (RAW 264.7 Model)

The RAW 264.7 murine macrophage line is the industry standard for screening anti-inflammatory compounds. The primary objective is to quantify the suppression of Nitric Oxide (NO) and Prostaglandin E2 (PGE2).

Experimental Protocol

Objective: Determine IC50 values for NO suppression without cytotoxicity.

  • Cell Seeding: Seed RAW 264.7 cells at

    
     cells/mL in DMEM + 10% FBS. Incubate for 24h.
    
  • Pre-treatment: Treat cells with 5,3'-DHF (concentrations: 10, 25, 50, 100 µM) for 1 hour.

    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control: Quercetin (25 µM) or L-NMMA (NOS inhibitor).

  • Induction: Add Lipopolysaccharide (LPS) at 1 µg/mL. Incubate for 18-24 hours.

  • Analysis:

    • NO Assay: Mix 100 µL supernatant with 100 µL Griess reagent. Measure absorbance at 540 nm.

    • Viability (MTT/CCK-8): Essential to ensure NO reduction is not due to cell death.

    • Western Blot: Lyse cells to probe for iNOS and COX-2 protein expression.

Critical Analysis of Expected Results

Researchers should expect 5,3'-DHF to show dose-dependent inhibition of NO.

  • Success Metric: An IC50 < 50 µM is considered bio-active for flavonoids.

  • Comparison: If 5,3'-DHF shows lower potency than Quercetin (IC50 ~20 µM), it suggests the lack of the C-3 hydroxyl or B-ring catechol (3',4'-OH) reduces potency, but may improve metabolic stability (slower glucuronidation).

Part 3: In Vivo Validation (Carrageenan-Induced Paw Edema)

This model assesses acute inflammation, specifically the exudative phase involving histamine, kinins, and prostaglandins.

Comparative Efficacy Data

The following data synthesizes experimental findings comparing 5,3'-DHF against Indomethacin (NSAID standard) and other dihydroxyflavone isomers.

Table 1: Inhibition of Paw Edema (3 Hours Post-Induction)

CompoundDose (mg/kg, i.p.)% Inhibition of EdemaEfficacy vs. Standard
5,3'-Dihydroxyflavone 50~81.0% High
2',4'-Dihydroxyflavone50~88.0%Very High
7,3'-Dihydroxyflavone50~75.0%Moderate
Indomethacin (Standard)10~85-90%Baseline Standard
Vehicle Control-0%-

Data Source Interpretation: 5,3'-DHF exhibits potent anti-inflammatory activity, nearly matching the efficacy of Indomethacin at the tested dosage. It outperforms 7,3'-DHF, suggesting the A-ring 5-OH position is more critical for in vivo efficacy than the 7-OH position in this specific isomer configuration [1].

Validated In Vivo Protocol

To replicate these findings, follow this self-validating workflow:

  • Animals: Male Wistar rats (150-200g), fasted 12h prior.

  • Baseline Measurement: Measure initial paw volume (

    
    ) using a plethysmometer.
    
  • Drug Administration: Administer 5,3'-DHF (50 mg/kg) intraperitoneally (i.p.) or orally (p.o.). Wait 30 mins (i.p.) or 60 mins (p.o.).

  • Induction: Inject 0.1 mL of 1% (w/v) carrageenan in saline into the sub-plantar tissue of the right hind paw.

  • Time-Course Measurement: Measure paw volume (

    
    ) at 1, 2, 3, 4, and 6 hours.
    
  • Calculation:

    
    [1]
    
Experimental Workflow Visualization

Workflow Start Rat Selection (Wistar, 150-200g) Baseline Baseline Plethysmometry (V0) Start->Baseline Tx Treatment (i.p.) 5,3'-DHF vs Indomethacin Baseline->Tx Induction Carrageenan Injection (1%, Sub-plantar) Tx->Induction 30 min wait Measure Hourly Measurement (V1 - V6) Induction->Measure Analysis Calculate % Inhibition Statistical ANOVA Measure->Analysis

Figure 2: Step-by-step in vivo validation workflow for assessing anti-edematous activity.

Part 4: Expert Insights & Causality

Why does 5,3'-DHF perform well in vivo despite lacking the B-ring catechol moiety (3',4'-OH) often cited as necessary for maximal radical scavenging?

  • Metabolic Stability: Flavonoids with extensive hydroxylation (like Quercetin) are rapidly conjugated (glucuronidation/sulfation) in the liver, reducing bioavailability. The simpler structure of 5,3'-DHF may allow for a longer half-life and better tissue distribution.

  • Kinase Selectivity: The specific 5,3' substitution pattern may offer higher selectivity for COX-2 or specific MAPK isoforms compared to "promiscuous" inhibitors like luteolin.

  • Antinociceptive Overlap: 5,3'-DHF has also shown significant analgesic effects [1]. In the carrageenan model, the reduction in edema is often correlated with reduced pain signaling (prostaglandin suppression), providing a dual therapeutic benefit.

References

  • S. R. A. & S. M. (2011). Anti-Inflammatory Effect of Selected Dihydroxyflavones. International Journal of Pharmaceutical Sciences and Research. 2

  • Park, H. H., et al. (2012). 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells.[3][4] International Journal of Molecular Medicine.

  • Creative Biolabs. Carrageenan Induced Paw Edema Model Protocols.

Sources

Replicating the Unconventional: A Comparative Guide to 5,3'-Dihydroxyflavone Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Objective: This guide is designed for researchers aiming to replicate the bioactivity profile of 5,3'-Dihydroxyflavone (5,3'-DHF) . Unlike the ubiquitous Quercetin or Apigenin, 5,3'-DHF acts as a critical "subtraction probe" in medicinal chemistry. It allows researchers to isolate the specific contribution of the meta-hydroxyl (3'-OH) on the B-ring without the confounding effects of the catechol moiety (3',4'-OH) or the C-ring 3-OH.

The Thesis: To validate published findings on 5,3'-DHF, you must demonstrate its intermediate lipophilicity and its attenuated antioxidant capacity relative to Quercetin. If your assay shows 5,3'-DHF outperforming Quercetin in radical scavenging, your system is likely compromised by solvent interference or pH drift.

Chemical Reality Check: The Comparator Matrix

Before pipetting, you must establish the chemical ground truth. 5,3'-DHF is defined by what it lacks compared to the "Gold Standard" Quercetin.

FeatureQuercetin (Benchmark)5,3'-Dihydroxyflavone (Target)Chrysin (Control)Mechanistic Implication
Structure 3,5,7,3',4'-OH5,3'-OH5,7-OH5,3'-DHF tests the B-ring meta-OH influence.
C-Ring 3-OH (Flavonol)H (Flavone)H (Flavone)Lack of 3-OH reduces planarity and radical stability.[1]
B-Ring Catechol (3',4'-OH)Meta-Phenol (3'-OH)Phenyl (No OH)Catechol is essential for high-potency scavenging.
LogP (Calc) ~1.5 - 1.8~2.8 - 3.1~3.05,3'-DHF is significantly more lipophilic than Quercetin.
Solubility Low (PBS)Very Low (PBS)Very Low (PBS)CRITICAL: DMSO stocks must be kept <0.5% v/v in final assay.

Protocol 1: Radical Scavenging Validation (DPPH Assay)

Scientific Rationale: Published SAR data indicates that the 5-OH group forms an intramolecular hydrogen bond with the 4-carbonyl, locking the structure but contributing little to H-atom transfer (HAT). The 3'-OH provides some scavenging capability, but without the 4'-OH (catechol) or the 2,3-double bond/3-OH motif, 5,3'-DHF should exhibit an IC50 significantly higher (lower potency) than Quercetin.

Replication Workflow
  • Preparation:

    • Dissolve 5,3'-DHF and Quercetin in 100% DMSO to 10 mM stock.

    • Prepare fresh 0.1 mM DPPH solution in methanol. Protect from light.

  • The Assay (96-Well Format):

    • Blank: 190 µL Methanol + 10 µL DMSO.

    • Control: 190 µL DPPH + 10 µL DMSO.

    • Sample: 190 µL DPPH + 10 µL Compound (Range: 10 µM – 200 µM).

  • Incubation:

    • 30 minutes at Room Temperature in the dark.

  • Measurement:

    • Read Absorbance at 517 nm .

  • Data Processing:

    • Calculate % Inhibition:

      
      
      
Expected Results (Validation Criteria)
  • Quercetin IC50: ~10-15 µM (Rapid decolorization).

  • 5,3'-DHF IC50: >100 µM (Slow/Partial decolorization).

  • Note: If 5,3'-DHF shows high activity, check for contamination or pH-induced ring opening (chalcone formation).

Protocol 2: Protein Interaction (HSA Fluorescence Quenching)

Scientific Rationale: While 5,3'-DHF is a weak antioxidant, its bioactivity is often driven by binding to hydrophobic pockets in proteins (like Human Serum Albumin - HSA). The 5-OH/4-keto motif acts as a specific anchor. You will replicate the static quenching mechanism.

Replication Workflow
  • System Setup:

    • Buffer: 10 mM Phosphate Buffer (pH 7.4). Avoid Tris (can quench fluorescence).

    • Protein: 5 µM HSA (Human Serum Albumin).

  • Titration:

    • Keep HSA concentration constant (5 µM).

    • Titrate 5,3'-DHF from 0 to 20 µM (steps of 2 µM).

  • Spectroscopy Settings:

    • Excitation: 280 nm (Tryptophan).

    • Emission Scan: 300 nm – 450 nm.

    • Slit Width: 5 nm.

  • Analysis (Stern-Volmer):

    • Plot

      
       vs. 
      
      
      
      (Concentration of 5,3'-DHF).
    • Linearity: A linear plot indicates static quenching (complex formation). A positive deviation indicates combined static/dynamic quenching.

Visualizing the Mechanism

The following diagrams illustrate the structural logic and the experimental workflow required to validate the specific bioactivity of 5,3'-DHF.

Diagram 1: The SAR Logic Flow

This diagram maps why 5,3'-DHF behaves differently from its congeners.

SAR_Logic Quercetin Quercetin (Benchmark) Catechol 3',4'-Catechol (e- Delocalization) Quercetin->Catechol C3_OH C-Ring 3-OH (Planarity) Quercetin->C3_OH DHF 5,3'-Dihydroxyflavone (Target Probe) DHF->Catechol Lacks Lipophilicity High Lipophilicity (LogP > 2.5) DHF->Lipophilicity Activity Antioxidant Activity (DPPH/ABTS) Binding HSA Hydrophobic Binding Catechol->Activity Strong Driver C3_OH->Activity Stabilizes Radical Lipophilicity->Binding Enhances Affinity

Caption: Structural determinants of 5,3'-DHF bioactivity vs. Quercetin. Note the trade-off between antioxidant potency and lipophilic binding.

Diagram 2: Experimental Replication Workflow

Workflow cluster_Assays Parallel Validation Assays Stock Stock Prep 10mM in DMSO Dilution Dilution <0.5% DMSO Final Stock->Dilution DPPH DPPH Assay (Radical Scavenging) Dilution->DPPH HSA HSA Binding (Fluor. Quenching) Dilution->HSA Readout Data Validation DPPH->Readout Expect IC50 > 100µM HSA->Readout Expect Static Quenching

Caption: Step-by-step workflow for validating 5,3'-DHF bioactivity, emphasizing solvent control and expected endpoints.

References & Authoritative Grounding

The following references provide the foundational Structure-Activity Relationships (SAR) required to interpret the 5,3'-DHF data.

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956.

    • Relevance: Defines the "hierarchy" of antioxidant capacity, explaining why the lack of the 3',4'-catechol renders 5,3'-DHF a weak scavenger.

  • Wolfe, K. L., & Liu, R. H. (2008). Structure-activity relationships of flavonoids in the cellular antioxidant activity assay.[2] Journal of Agricultural and Food Chemistry, 56(18), 8404-8411.

    • Relevance: Validates the importance of the C-ring 3-OH and B-ring substitution for cellular activity.

  • Xiao, J., et al. (2011). Fluorescence spectroscopy and radical scavenging study on the interaction of dietary flavonoids with human serum albumin. Food Chemistry, 127(2), 668-673.

    • Relevance: Provides the protocol and theoretical basis for the HSA quenching assay described in Section 4.

Sources

Safety Operating Guide

Personal protective equipment for handling 5,3'-Dihydroxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

From the Desk of the Senior Application Scientist: Handling 5,3'-Dihydroxyflavone requires a shift in mindset from "generic chemical handling" to bioactive containment . While often classified alongside general irritants, this flavonoid is a pharmacologically active scaffold. In drug discovery, we treat such compounds as Performance-Based Control Band 2 (PB-OEB 2) agents until specific toxicology proves otherwise.

The primary risks are not just acute toxicity (H302), but respiratory sensitization and transdermal transport . When solubilized in DMSO (dimethyl sulfoxide), the risk profile escalates significantly because DMSO acts as a vehicle, dragging the compound through standard nitrile barriers and into the bloodstream.

This protocol provides a self-validating safety system designed to protect your biological baseline and experimental integrity.

Hazard Identification & Physical Properties[1][2][3]
PropertySpecificationOperational Implication
Physical State Yellow Crystalline PowderHigh static potential; "fly-away" dust risk during weighing.
Solubility Soluble in DMSO, EthanolDMSO Risk: Permeates standard gloves; carries solute transdermally.
GHS Classification Acute Tox. 4 (Oral) , Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Harmful if swallowed.[1][2] Irritating to mucous membranes.
H-Codes H302, H315, H319, H335Primary routes of entry: Inhalation (dust) and Ingestion (hand-to-mouth).
Risk-Based PPE Selection Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific thermodynamic state of the compound (Solid vs. Solvated).

Scenario A: Handling Solid Powder (Weighing/Transfer)
  • Respiratory: N95 (minimum) or P100 respirator if outside a fume hood. Mandatory: Work inside a certified chemical fume hood.

  • Hands: Single Nitrile Exam Gloves (min 0.11 mm / 4.3 mil).

  • Eyes: Chemical Safety Goggles (ANSI Z87.1). Standard glasses are insufficient for dust clouds.

Scenario B: Handling Solutions (DMSO/Ethanol)
  • Respiratory: Fume hood is mandatory (DMSO vapors are not effectively filtered by standard organic vapor cartridges).

  • Hands (CRITICAL): Double Gloving Protocol.

    • Inner Layer: Low-modulus Nitrile (inspection layer).

    • Outer Layer: Thicker Nitrile (min 0.14 mm / 5.5 mil) or Neoprene.

    • Rationale: DMSO degrades nitrile breakthrough time. The air gap between gloves reduces capillary action.

  • Eyes: Face Shield + Goggles if volume > 50mL (splash risk).

Decision Logic Diagram

PPE_Selection Start Start: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solubilized (DMSO/EtOH) State->Liquid Risk_Solid Risk: Inhalation & Static Dust Solid->Risk_Solid Risk_Liquid Risk: Transdermal Permeation Liquid->Risk_Liquid PPE_Solid Protocol A: Standard Nitrile + N95/Hood Anti-static Gun Risk_Solid->PPE_Solid PPE_Liquid Protocol B: Double Glove (Nitrile/Neoprene) Splash Guard Risk_Liquid->PPE_Liquid

Figure 1: Logic flow for selecting appropriate protective equipment based on the physical state of 5,3'-Dihydroxyflavone.

Operational Protocol: The "Zero-Exposure" Workflow

This workflow incorporates self-validating steps (marked with ✅) to ensure system integrity.

Phase 1: Preparation & Gowning
  • Hood Verification: Check flow monitor. Value must be between 80–120 fpm.

    • ✅ Validation: Hold a tissue strip at the sash opening; it must be pulled inward steadily, not violently.

  • Static Control: Place an ionizing bar or anti-static gun inside the hood. Flavonoids are electrostatically active; without this, powder will repel from the spatula, creating an inhalation hazard.

  • Donning (Gowning Up):

    • Lab coat (buttoned to neck).

    • Goggles.[2]

    • Gloves (inspect for micro-tears by inflating with air before wearing).

Phase 2: Handling & Weighing
  • Tare First: Tare the vial before opening the chemical container.

  • The "Transfer Triangle": Arrange your Balance, Source Container, and Receiving Vial in a triangle deep inside the hood (at least 6 inches back).

  • Weighing:

    • Use a micro-spatula.

    • Technique: Do not "dump." Tap the spatula gently against the receiving vial wall to dislodge powder.

    • ✅ Validation: If visible dust settles on the balance pan, your technique is too aggressive. Pause and wipe down with a wet Kimwipe.

  • Solubilization (If applicable):

    • Add DMSO slowly down the side of the vial.

    • Vortexing: Ensure the cap is sealed with Parafilm before vortexing to prevent aerosol leakage.

Phase 3: De-Gowning & Disposal
  • Outer Glove Removal: If double-gloved, remove the outer pair inside the hood and discard as hazardous waste.

  • Wipe Down: Clean balance and workspace with 70% Ethanol or mild detergent.

  • Wash: Wash hands with soap and water immediately after leaving the lab.

Gowning/De-Gowning Workflow

Gowning_Protocol cluster_don Donning (Entry) cluster_doff Doffing (Exit) Step1 1. Lab Coat (Buttoned) Step2 2. Eye Protection (Goggles) Step1->Step2 Step3 3. Gloves (Leak Check) Step2->Step3 Step4 4. Remove Gloves (Inside-Out) Step3->Step4 Step5 5. Wash Hands (20s Soap) Step4->Step5

Figure 2: Sequential gowning and de-gowning procedure to minimize cross-contamination.

Emergency Response & Disposal
Accidental Release (Spill)
  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (soaked in water or ethanol) to dampen, then wipe up.

  • Solution Spill (DMSO):

    • Evacuate the immediate area (DMSO penetrates skin rapidly).

    • Don double nitrile gloves and a chemically resistant apron.

    • Absorb with vermiculite or sand.[1]

    • Clean surface with detergent and water.

Exposure First Aid
  • Skin (DMSO Solution): Wash immediately with copious soap and water for 15 minutes.[3] Do not use ethanol (it may increase absorption).

  • Eyes: Flush for 15 minutes.[3][4][5][6][7]

  • Ingestion: Rinse mouth. Call a poison control center immediately.

Disposal (Cradle-to-Grave)
  • Solid Waste: Dispose of in a container labeled "Hazardous Waste - Toxic Solid (Flavonoid)."

  • Liquid Waste: Segregate into "Organic Solvents - Halogenated" (if mixed with Chloroform) or "Non-Halogenated" (DMSO/Ethanol).

  • Empty Containers: Triple rinse with solvent before disposal. The rinsate must be treated as hazardous waste.

References
  • Sigma-Aldrich. (2025).[8][5][6][9] Safety Data Sheet: 5,3'-Dihydroxyflavone. Retrieved from

  • PubChem. (n.d.). Compound Summary: 5,3'-Dihydroxyflavone (CID 676030).[10] National Library of Medicine. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2021). Glove Permeation of Chemicals: The State of the Art. NIOSH Stacks. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.